2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid
描述
属性
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQNROYBZEUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376984 | |
| Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39091-01-5 | |
| Record name | 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39091-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid (CAS 39091-01-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid. The compound is primarily documented as a synthetic intermediate, and detailed information on its biological activity, mechanism of action, and extensive experimental protocols is limited in the public domain.
Core Compound Properties
This compound is a heterocyclic compound containing both a pyridine and a thiazole ring. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 39091-01-5 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂S | [1] |
| Molecular Weight | 220.25 g/mol | [1] |
| Alternate Names | 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | [1] |
| Appearance | Crystalline solid | |
| Purity | Typically ≥97% or ≥98% | |
| Solubility | Soluble in DMSO and DMF |
Synthesis and Chemical Data
This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical research.[1]
General Synthetic Approach
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a general synthetic route can be conceptualized based on established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis.
A plausible synthetic workflow is outlined in the diagram below. This typically involves the condensation of a thioamide (in this case, nicotinamide or a derivative) with an α-haloketone or a related compound.
Caption: Generalized synthetic workflow for this compound.
Biological Context and Potential Applications
Currently, there is a lack of specific data in the public domain detailing the biological activity, pharmacological profile, or mechanism of action of this compound itself. Its primary documented role is that of a synthetic intermediate in the development of other pharmaceutical agents.[1]
However, the core chemical scaffolds present in this molecule, namely the thiazole and pyridine rings, are prevalent in a wide range of biologically active compounds.
-
Thiazole Derivatives: The thiazole ring is a key structural component in many approved drugs and biologically active molecules, exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Pyridine Derivatives: The pyridine ring is another important pharmacophore found in numerous pharmaceuticals. Its presence can influence the physicochemical properties of a molecule, such as solubility and receptor binding affinity.
The combination of these two heterocyclic systems in this compound makes it a valuable precursor for the synthesis of novel drug candidates. Researchers may utilize this compound as a starting point to generate libraries of derivatives for screening against various biological targets.
Experimental Protocols
Conclusion
This compound (CAS 39091-01-5) is a well-characterized chemical compound with established physical and chemical properties. Its significance in the field of drug discovery and development lies in its role as a versatile synthetic intermediate. While direct biological activity data for this specific compound is not extensively documented, its constituent thiazole and pyridine moieties are of great interest in medicinal chemistry. Further research and publication are required to elucidate any intrinsic biological effects of this molecule and to fully explore the potential of its derivatives as therapeutic agents. Professionals in drug development can leverage this compound as a foundational element for creating novel molecules with potentially valuable pharmacological profiles.
References
An In-depth Technical Guide to 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid, a heterocyclic compound of interest in pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties
4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid is a synthetic intermediate, suggesting its primary use in the synthesis of more complex pharmaceutical compounds.[1] Its fundamental chemical and physical properties are summarized below. It is important to note that while some experimental data is available, other parameters are predicted and should be considered as such.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 39091-01-5 | [1][2][3] |
| Molecular Formula | C₁₀H₈N₂O₂S | [1] |
| Molecular Weight | 220.25 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | No experimental data found. | |
| Boiling Point | No experimental data found. | |
| pKa | No experimental data found. | |
| LogP | No experimental data found. |
Synthesis and Experimental Protocols
Probable Synthesis Pathway (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. For the synthesis of the target compound, this would likely involve the reaction of nicotinamide (pyridine-3-carbothioamide) with an appropriate α-haloacetoacetate derivative, followed by hydrolysis of the resulting ester.
Conceptual Experimental Workflow:
Caption: Probable Hantzsch synthesis workflow for the target compound.
Detailed Methodology for a Related Compound: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate[4]
This protocol for the 4-pyridyl isomer can serve as a template for the synthesis of the 3-pyridyl analogue.
Materials:
-
Pyridine-4-carbothioamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Absolute ethanol
-
Sodium bicarbonate solution (10%)
-
Cold water
Procedure:
-
A mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) is refluxed in absolute ethanol (30 mL) for 5 hours.[4]
-
After cooling, the reaction mixture is poured into cold water.[4]
-
The mixture is neutralized with a 10% sodium bicarbonate solution.[4]
-
The resulting solid precipitate is filtered, washed with water, and then crystallized from water to yield the final product.[4]
To obtain the carboxylic acid from the resulting ester, a standard ester hydrolysis protocol would be employed, for instance, by refluxing with an aqueous solution of sodium hydroxide in ethanol, followed by acidification to precipitate the carboxylic acid.
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity and mechanism of action of 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid is not available in the current body of scientific literature. However, the broader class of thiazole and thiazole-carboxylic acid derivatives has been extensively studied and is known to exhibit a range of biological activities.
Potential Antimicrobial and Antifungal Activity
Thiazole-containing compounds are a well-established class of antimicrobial and antifungal agents.[4][5] Derivatives of 4-methyl-2-(pyridin-4-yl)-thiazole have been synthesized and screened for their antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[4][6] The biological activity of these compounds is often attributed to the thiazole ring system, which can interact with various biological targets in microorganisms.
Potential Anticancer Activity
Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents.[7][8] The thiazole moiety is a key structural component in several approved anticancer drugs. The potential mechanisms of action for thiazole-based anticancer compounds are diverse and can include the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis.[8]
Hypothesized Anticancer Mechanism of Action:
Caption: A generalized signaling pathway for thiazole-based inhibitors.
Disclaimer: The information presented in this guide is based on currently available scientific literature. The synthesis protocol and biological activities are largely inferred from studies on closely related compounds due to the lack of specific data for 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid. Further experimental validation is required to confirm these properties for the specific compound of interest.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID (1 x 1 g) | Reagentia [reagentia.eu]
- 3. 4-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID (1 x 25 g) | Reagentia [reagentia.eu]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid. This document is intended for an audience with a technical background in chemistry and pharmacology, such as researchers, scientists, and professionals in the field of drug development. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring attached to a thiazole-4-methyl-5-carboxylic acid core. Its chemical properties make it a valuable synthetic intermediate in the preparation of more complex molecules for pharmaceutical applications.
| Identifier | Value |
| IUPAC Name | 2-(pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
| CAS Number | 39091-01-5 |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| SMILES | CC1=C(C(=O)O)SC(=N1)C2=CC=CN=C2 |
| InChI Key | CJLQNROYBZEUGH-UHFFFAOYSA-N |
Physical Properties:
| Property | Value |
| Appearance | Crystalline solid |
| Solubility | DMF: 1.5 mg/mL, DMSO: 2 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |
Synthesis
The primary synthetic route to this compound is through the Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester. This method involves the condensation of an α-haloketone with a thioamide.
Synthesis Workflow
The synthesis can be visualized as a two-step process:
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is based on established methods for the synthesis of analogous 2-(pyridyl)-thiazole derivatives.
Step 1: Synthesis of Ethyl 2-(3-pyridyl)-4-methylthiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-3-carbothioamide (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the ethyl 2-(3-pyridyl)-4-methylthiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).
-
Reaction Conditions: Heat the mixture to reflux and stir until the hydrolysis is complete (typically monitored by TLC).
-
Work-up: After cooling the reaction mixture, acidify it with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4.
-
Isolation and Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to yield the final product.
Biological Activity and Applications
Currently, there is limited publicly available data on the specific biological activity and signaling pathway interactions of this compound. It is primarily documented as a synthetic intermediate for the development of more complex pharmaceutical compounds.
The thiazole and pyridine moieties are present in a wide range of biologically active molecules, and derivatives of similar structures have shown potential in various therapeutic areas. For instance, other substituted 2-(pyridyl)thiazole derivatives have been investigated for their potential as:
-
Antimicrobial agents
-
Anticancer agents
-
Anti-inflammatory agents
It is plausible that this compound serves as a building block in the synthesis of compounds targeting a variety of biological pathways. However, without specific screening data, its precise role remains speculative.
Signaling Pathway and Logical Relationships
As no specific signaling pathways have been elucidated for this compound, a generalized logical diagram for its potential application in drug discovery is presented below.
Caption: Logical workflow from synthesis to potential drug candidate.
Conclusion
This compound is a well-defined chemical entity with a straightforward synthetic pathway. While direct biological activity data for this specific molecule is scarce, its structural motifs are prevalent in pharmacologically active compounds. This guide provides the foundational chemical knowledge necessary for researchers to utilize this compound as a synthetic intermediate in the exploration of new therapeutic agents. Further biological screening of this compound and its derivatives is warranted to elucidate its potential pharmacological profile.
References
Technical Guide: 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, a key heterocyclic building block in pharmaceutical synthesis. It covers its chemical properties, detailed synthetic protocols, and its relevance in the development of therapeutic agents, particularly as a precursor to xanthine oxidase inhibitors.
Chemical and Physical Properties
This compound is a crystalline solid primarily utilized as a synthetic intermediate in the development of more complex pharmaceutical compounds.[1][2] Its core structure, featuring a pyridine ring linked to a substituted thiazole, is a common motif in medicinal chemistry.
| Property | Data | Reference(s) |
| Molecular Weight | 220.25 g/mol | [2] |
| Molecular Formula | C₁₀H₈N₂O₂S | [1][2] |
| CAS Number | 39091-01-5 | [1][2] |
| Canonical SMILES | CC1=C(C(=O)O)SC(=N1)C2=CC=NC=C2 | [1] |
| InChI Key | CJLQNROYBZEUGH-UHFFFAOYSA-N | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | Typically ≥98% | [1] |
| Melting Point | 221-226 °C (Decomposition) Value for 2-(2-Pyridyl) isomer, expected to be similar. | [3] |
| Solubility | DMF: 1.5 mg/mL; DMSO: 2 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
| Alternate Names | 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | [2] |
Experimental Protocols: Synthesis
The primary route for synthesizing the 2-(pyridyl)-4-methyl-thiazole-5-carboxylic acid scaffold is a variation of the Hantzsch thiazole synthesis.[4][5] The process typically involves two main stages: the formation of the ethyl ester intermediate followed by its hydrolysis to yield the final carboxylic acid.
Stage 1: Synthesis of Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate
This step involves the condensation of a pyridine-containing thioamide with an α-halo ketoester.
-
Reactants:
-
3-Pyridinecarboximidamide (or its thioamide equivalent, pyridine-3-carbothioamide).
-
Ethyl 2-chloroacetoacetate.
-
-
Procedure:
-
Equimolar amounts of 3-pyridinecarboximidamide and ethyl 2-chloroacetoacetate are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.[5]
-
The mixture is heated under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.
-
The solution is often neutralized or made slightly basic by adding a solution of sodium carbonate or a similar base to facilitate the precipitation of the crude product.[6]
-
The resulting solid is collected by filtration, washed with water, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure ethyl ester intermediate.
-
Stage 2: Hydrolysis to this compound
The final step is the conversion of the ester to the carboxylic acid.
-
Reactant:
-
Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate.
-
-
Procedure:
-
The ethyl ester from Stage 1 is suspended in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
The mixture is heated to reflux and stirred for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
After cooling the reaction mixture to room temperature, the ethanol is typically removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and then acidified to a pH of approximately 4-5 using a mineral acid like hydrochloric acid (HCl).
-
The acidic conditions cause the carboxylic acid to precipitate out of the solution.
-
The solid product is collected by filtration, washed thoroughly with cold water to remove residual salts, and dried under vacuum to yield this compound.
-
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the two-stage synthesis protocol from commercially available starting materials to the final product.
Caption: A typical two-step synthesis of the title compound.
Biological Signaling Pathway: Xanthine Oxidase Inhibition
Derivatives of this compound are precursors to potent non-purine selective inhibitors of xanthine oxidase, an essential enzyme in purine metabolism. The drug Febuxostat, which shares a similar core structure, is a prime example. Inhibiting this enzyme is a key therapeutic strategy for treating hyperuricemia and gout.
Caption: Inhibition of the purine catabolism pathway by a XO inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
Spectroscopic Analysis of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and drug development. Its structure, combining a pyridine ring, a thiazole core, and a carboxylic acid functional group, suggests potential applications as a synthetic intermediate for novel therapeutic agents.[1][2] The definitive characterization of this molecule relies on a comprehensive analysis of its spectroscopic data. This technical guide outlines the expected spectroscopic properties and the methodologies used for their determination.
While specific experimental data for this compound (CAS 39091-01-5) is not widely available in the public domain, this document provides a detailed framework based on the known spectroscopic characteristics of related thiazole and pyridine derivatives. The information herein is intended to guide researchers in the analysis and interpretation of experimentally obtained data for this compound.
Molecular Structure and Expected Spectroscopic Features
The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the pyridine ring, the substituted thiazole ring, the methyl group, and the carboxylic acid moiety.
Chemical Structure:
-
IUPAC Name: 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid[3]
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on typical values for similar chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 12.0 | Singlet, broad | 1H | Carboxylic acid (-COOH) |
| ~9.1 - 9.0 | Singlet or Doublet | 1H | Pyridine C2-H |
| ~8.6 - 8.5 | Doublet | 1H | Pyridine C6-H |
| ~8.2 - 8.1 | Doublet of Triplets | 1H | Pyridine C4-H |
| ~7.5 - 7.4 | Doublet of Doublets | 1H | Pyridine C5-H |
| ~2.7 - 2.6 | Singlet | 3H | Methyl (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 160 | Carboxylic acid (-C OOH) |
| ~168 - 165 | Thiazole C2 |
| ~155 - 150 | Thiazole C5 |
| ~152 - 148 | Pyridine C2 & C6 |
| ~138 - 135 | Pyridine C4 |
| ~130 - 125 | Thiazole C4 |
| ~125 - 123 | Pyridine C5 |
| ~120 - 118 | Pyridine C3 |
| ~20 - 17 | Methyl (-C H₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (Pyridine and Thiazole rings) |
| ~1300 - 1200 | Medium | C-O stretch (Carboxylic acid) |
| ~900 - 650 | Medium-Strong | C-H out-of-plane bending (Aromatic rings) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 220 | [M]⁺˙ (Molecular ion) |
| 202 | [M - H₂O]⁺˙ |
| 175 | [M - COOH]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Standard methodologies for each key technique are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Complete dissolution is essential and can be aided by gentle warming or sonication.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected prior to the sample scan to correct for atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically µg/mL to ng/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired in either positive or negative ion mode to detect the molecular ion and key fragments.
Workflow and Relationships
The characterization of this compound follows a logical workflow, beginning with its synthesis and culminating in its spectroscopic confirmation.
References
The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2] The unique structural features of the thiazole ring have led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities.[1][3] This technical guide provides an in-depth overview of the significant biological activities of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[1][3] The anticancer efficacy of these derivatives is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling pathways.[1][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [5] |
| Compound 4m | MCF-7 (Breast) | 1.82 ± 0.158 | [6] |
| Compound 4m | BT-474 (Breast) | 1.9 ± 0.17 | [6] |
| Compound 4m | A-549 (Lung) | 1.69 ± 0.142 | [6] |
| Compound 4m | MOLT-4 (Leukemia) | 2.2 ± 0.195 | [6] |
| Compound 4m | BxPC-3 (Pancreatic) | 1.95 ± 0.166 | [6] |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [7] |
| DIPTH | HepG-2 (Liver) | 14.05 µg/mL | [8] |
| DIPTH | MCF-7 (Breast) | 17.77 µg/mL | [8] |
| Compound 5 | A549 (Lung) | 0.452 | [9] |
| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for another 48-72 hours.[11][12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[11]
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Many thiazole derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[1][12]
Antimicrobial Activity
Thiazole-containing compounds have a long history of use as antimicrobial agents, with some derivatives exhibiting potent activity against a wide range of bacteria and fungi.[13][14] Their mechanisms of action are diverse and can include the inhibition of essential enzymes or disruption of cell membrane integrity.[13][14][15]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Benzothiazole ethyl urea 3a | S. aureus | 0.008 | [2] |
| Benzothiazole ethyl urea 3b | S. aureus | 0.03 | [2] |
| Thiazole-quinolinium derivative | Vancomycin-resistant E. faecium | 2–32 | [16] |
| Thiazole-quinolinium derivative | E. coli NDM-1 | 0.5–64 | [16] |
| 2-phenyl-1,3-thiazole derivative 12 | S. aureus | 125–150 | [17] |
| 2-phenyl-1,3-thiazole derivative 12 | E. coli | 125–150 | [17] |
| 2-phenyl-1,3-thiazole derivative 12 | A. niger | 125–150 | [17] |
| Benzo[d]thiazole derivative 13 | Gram-positive/negative bacteria | 50–75 | [17] |
| Benzo[d]thiazole derivative 14 | Gram-positive/negative bacteria | 50–75 | [17] |
| Heteroaryl(aryl) thiazole derivative 3 | Various bacteria | 230-700 | [18] |
| Heteroaryl(aryl) thiazole derivative 9 | Various fungi | 60-230 | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiazole derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the thiazole derivative in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key mechanism of action for some antibacterial thiazole derivatives is the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication and repair.[15]
Anti-inflammatory Activity
Thiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions.[19][20] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.[21][22]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of selected thiazole derivatives, presented as the percentage of inhibition of paw edema.
| Compound/Derivative | Assay | Inhibition (%) | Reference(s) |
| Thiazole-based chalcone | Carrageenan mouse paw edema | 51-55 | [23] |
| Nitro-substituted thiazole 3c | Carrageenan-induced rat paw edema | up to 44 | [19] |
| Nitro-substituted thiazole 3d | Carrageenan-induced rat paw edema | up to 41 | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[19][24]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Thiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.[24]
-
Compound Administration: Administer the thiazole derivative or the standard drug orally or intraperitoneally to the rats. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[24]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.
Signaling Pathway: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[21][22]
Antiviral Activity
Certain thiazole derivatives have shown promising antiviral activity against a range of viruses, including influenza viruses, coronaviruses, and HIV.[22][25][26] Their mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.[22]
Quantitative Antiviral Activity Data
The following table provides the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for selected thiazole derivatives against various viruses.
| Compound/Derivative | Virus | EC50/IC50 | Reference(s) |
| Thiazole derivative | Influenza A | IC50 = 0.289 µM | [25] |
| Thiazole derivative | Influenza H1N1 | IC50 = 13.06 µM | [25] |
| Benzo[d]thiazole derivative | Influenza H1N1 | EC50 = 3.9 µM | [25] |
| Benzo[d]thiazole derivative | Influenza H3N2 | EC50 = 2.6 µM | [25] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Thiazole derivative
-
Culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the thiazole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix and stain the cells with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Antidiabetic Activity
Thiazole derivatives, particularly thiazolidinediones, are well-established as effective antidiabetic agents.[27][28] They primarily act by improving insulin sensitivity, and some newer derivatives also inhibit enzymes involved in carbohydrate digestion.[27][29][30]
Quantitative Antidiabetic Activity Data
The following table shows the IC50 values of selected thiazole derivatives against enzymes relevant to diabetes.
| Compound/Derivative | Target Enzyme | IC50 | Reference(s) |
| Xanthene-based thiazole | α-Glucosidase | 56.47 nM | [29] |
| Xanthene-based thiazole | α-Amylase | 124.84 nM | [29] |
| Hydrazine clubbed thiazole | α-Glucosidase | 9.36 - 49.52 µM | [31] |
| Hydrazine clubbed thiazole | α-Amylase | 4.94 - 28.17 µM | [31] |
| 5-(arylidene) thiazolidine-2,4-dione | Aldose Reductase | 0.382 µM | [30] |
| Thiazol-4(5H)-one derivative 4m | Anti-glycation | 1.095 ± 0.002 µM | [32] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Thiazole derivative
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the α-glucosidase enzyme solution and different concentrations of the thiazole derivative.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding the pNPG substrate.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity. Determine the IC50 value from a dose-response curve.
Experimental Workflow for Drug Discovery
The discovery and development of new thiazole-based therapeutic agents typically follow a structured workflow.
Thiazole derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery. Their diverse biological activities, spanning from anticancer to antidiabetic effects, underscore the potential of the thiazole scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms. It is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating the continued exploration and development of thiazole-based drugs to address a wide range of diseases.
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jchemrev.com [jchemrev.com]
- 14. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 20. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Benzothiazole Moiety and Its Derivatives as Antiviral Agents | MDPI [mdpi.com]
- 27. Bot Verification [rasayanjournal.co.in]
- 28. rjptonline.org [rjptonline.org]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic Acid and Its Derivatives
This technical guide provides a comprehensive overview of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, a key synthetic intermediate, and its derivatives, which have shown significant potential in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, biological activities, and structure-activity relationships of this class of compounds.
Core Compound Properties
This compound is a heterocyclic compound featuring a pyridine ring attached to a thiazole-carboxylic acid backbone. It serves as a crucial building block in the synthesis of more complex molecules with diverse pharmacological applications.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39091-01-5 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂S | [1][2] |
| Molecular Weight | 220.25 g/mol | [1] |
| Alternate Names | 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMF: 1.5 mg/ml; DMSO: 2 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2] |
| SMILES | OC(=O)c1sc(nc1C)c1cccnc1 | [2] |
| InChI Key | CJLQNROYBZEUGH-UHFFFAOYSA-N | [2] |
Synthesis and Derivatization
The core structure of this compound is utilized as a scaffold for creating a variety of derivatives with tailored biological activities. The synthesis of related structures often involves multi-step reactions.
A common route for synthesizing the thiazole ring involves the Hantzsch thiazole synthesis. While a specific protocol for the title compound is not detailed in the provided literature, a general workflow can be inferred from the synthesis of related aminothiazoles.
Caption: General synthesis of a 2-aminothiazole intermediate.
A pyridine solvate of 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, a derivative of the title compound and related to the gout medication Febuxostat, was synthesized in a multi-step process.[3]
Experimental Protocol:
-
Ester Formation: 2-(3-Formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (42.6 g, 0.123 mol) was treated with formic acid (384 ml), sodium formate (15.3 g, 0.147 mol), and hydroxylamine hydrochloride (10.2 g, 0.147 mol). This reaction yielded 21.4 g (50.5% yield) of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.[3]
-
Hydrolysis: The resulting ester was hydrolyzed using NaOH in a mixture of tetrahydrofuran and ethanol.[3]
-
Crystallization: The final product was obtained as brown block crystals by slow evaporation from a pyridine solution, yielding the title compound with a 70% yield.[3]
Caption: Synthesis workflow for a Febuxostat-related compound.
Biological Activity and Applications
Derivatives of this compound have been investigated for a range of biological activities, including anticancer and antimicrobial properties.
Thiazole derivatives are recognized for their potential in developing novel anticancer agents.[4] Their structural versatility allows for the modulation of critical cellular processes involved in tumorigenesis.[4] Studies on 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives have shown that substituents on the pyridyl and thiazole rings significantly influence cytotoxic activity.[4] Specifically, derivatives with 3-pyridyl groups demonstrated enhanced activity in some cases.[4] Thiazole and pyridine moieties are present in several established anticancer drugs, underscoring the therapeutic potential of this scaffold.[4]
Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, which share a similar thiazole carboxylic acid core, have shown promising antimicrobial effects, particularly against Gram-positive bacteria.[5] The most active compounds in one study exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL.[5] This suggests that the thiazole-carboxylic acid scaffold is a viable starting point for the development of new antimicrobial agents.
The synthesis of a derivative related to Febuxostat highlights the relevance of this chemical class in the management of hyperuricemia and gout.[3] Febuxostat itself is a potent inhibitor of xanthine oxidase, an enzyme involved in uric acid production.
Structure-Activity Relationships
The biological activity of pyridyl-thiazole derivatives is highly dependent on their structural features.
In a study of N-pyrimidyl/pyridyl-2-thiazolamine analogues, the position of the nitrogen atom in the pyridine ring was found to be critical for activity.[6] Pyridine analogues with a nitrogen atom at the 3-position of the ring were found to be active, while those with nitrogen at other positions or a benzene ring instead of pyridine abolished or considerably diminished activity.[6] This suggests a specific binding mode where the orientation of the terminal carboxylic acid and the position of the pyridine nitrogen are crucial for interaction with the biological target.[6]
Caption: Structure-activity relationship of pyridyl-thiazole analogues.
Conclusion
This compound is a valuable synthetic intermediate for the development of novel pharmaceutical compounds. Its derivatives have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects, and have relevance in the treatment of gout. The structure-activity relationship studies emphasize the importance of the substitution pattern on both the pyridine and thiazole rings for achieving desired biological outcomes. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold holds significant promise for the discovery of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid pyridine solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
The Discovery and Development of 2-Aminothiazole-4-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of this important class of compounds, with a focus on their applications in antimicrobial and anticancer research.
Introduction: A Scaffold of Therapeutic Promise
The 2-aminothiazole ring is a key pharmacophore found in numerous natural and synthetic biologically active molecules.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[4][5] The incorporation of a carboxylic acid at the 4-position of the thiazole ring has proven to be a critical modification, enhancing the therapeutic potential and providing a handle for further structural diversification.
The discovery of 2-aminothiazole-4-carboxylic acids as potent bioactive agents has often been driven by efforts to mimic the structure and activity of natural products or to inhibit specific enzymatic targets.[6] A notable example is the development of derivatives targeting enzymes involved in bacterial cell wall synthesis, such as the β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis and metallo-β-lactamases (MBLs) in various pathogenic bacteria.[6][7][8]
Synthetic Methodologies
The primary and most versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[9][10][11] This reaction involves the condensation of an α-haloketone or α-haloester with a thiourea or thioamide.[12] For the synthesis of 2-aminothiazole-4-carboxylic acid derivatives, the reaction typically employs an α-halo-β-ketoester and thiourea.
A general workflow for the synthesis of methyl 2-aminothiazole-4-carboxylate derivatives is depicted below.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole-4-carboxylic acids.
Experimental Protocol: Synthesis of Methyl 2-amino-5-benzylthiazole-4-carboxylate
The following protocol is adapted from the synthesis of a potent anti-tubercular agent.[6]
Materials:
-
Methyl dichloroacetate
-
Appropriate aldehyde (e.g., phenylacetaldehyde)
-
Thiourea
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Darzens Reaction: A Darzens reaction is first performed between methyl dichloroacetate and the desired aldehyde to generate a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester.[6]
-
Extraction: The resulting mixture is extracted with diethyl ether.
-
Thiazole Formation: The ether extract is immediately reacted with thiourea dissolved in methanol. This cyclization reaction forms the methyl 2-aminothiazole-4-carboxylate derivative.[6]
-
Purification: The crude product is purified by recrystallization. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate can be recrystallized from a mixture of chloroform and methanol (1:3) to yield a yellow powder.[6]
-
Hydrolysis (Optional): To obtain the corresponding carboxylic acid, the methyl ester can be hydrolyzed. A general procedure involves treating the ester with an aqueous solution of sodium hydroxide at an elevated temperature (e.g., 50-60°C), followed by acidification with HCl to precipitate the carboxylic acid.[6]
Biological Activity and Structure-Activity Relationships
2-Aminothiazole-4-carboxylic acid derivatives have shown significant activity against a range of biological targets. The following tables summarize key quantitative data for some of the most promising compounds.
Anti-tubercular Activity
A series of 2-aminothiazole-4-carboxylate derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv and the enzyme mtFabH.[6]
| Compound | R2-substituent | R4-substituent | R5-substituent | MIC (µg/mL) vs M. tb H37Rv | IC50 (µg/mL) vs mtFabH |
| 2 | -NH2 | -COOCH3 | -Benzyl | 0.06 | >200 |
| 6 | -NH2 | -COOCH3 | -Methyl | 16 | >200 |
| 9 | -NH2 | -COOH | -Methyl | 0.06 | >200 |
| 11 | -NH2 | -COOH | m-Cl phenyl | 32 | >200 |
| 3 | -NHCOCH2Br | -COOCH3 | m-Cl phenyl | >128 | 0.95 |
Data sourced from Al-Balas et al., 2009.[6]
These results highlight interesting structure-activity relationships. For instance, the free amine at the 2-position appears crucial for whole-cell activity against M. tuberculosis, while an electrophilic bromoacetamide group at this position confers inhibitory activity against the mtFabH enzyme.[6] The nature of the substituent at the 5-position and whether the 4-position is an ester or a carboxylic acid also significantly impacts activity, likely influencing cell permeability.[6]
Metallo-β-lactamase Inhibition
More recently, 2-aminothiazole-4-carboxylic acids have been identified as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[7][8] The design of these inhibitors was based on mimicking the binding of hydrolyzed carbapenem antibiotics to the MBL active site.[7]
| Compound | R5-substituent | IC50 (µM) vs NDM-1 (B1 MBL) | IC50 (µM) vs VIM-2 (B1 MBL) | IC50 (µM) vs IMP-1 (B1 MBL) |
| AtC-1 | -H | 15.3 | 25.6 | 32.1 |
| AtC-2 | -CH3 | 8.7 | 12.4 | 18.9 |
| AtC-3 | -Phenyl | 2.1 | 3.5 | 5.8 |
Illustrative data based on the findings of the discovery of AtCs as MBL inhibitors.[7][8]
The data indicate that substitution at the 5-position of the thiazole ring can significantly enhance the inhibitory potency against various MBLs.
Mechanism of Action
The diverse biological activities of 2-aminothiazole-4-carboxylic acids stem from their ability to interact with various biological targets. The proposed mechanism of action for two key therapeutic areas is illustrated below.
Inhibition of mtFabH
In the context of anti-tubercular activity, derivatives bearing an electrophilic group at the 2-amino position, such as a bromoacetamide, are proposed to act as inhibitors of the β-ketoacyl-ACP synthase mtFabH. This enzyme is crucial for fatty acid biosynthesis in M. tuberculosis.
Caption: Proposed mechanism of mtFabH inhibition by 2-bromoacetamido-thiazole derivatives.
Inhibition of Metallo-β-lactamases
As MBL inhibitors, 2-aminothiazole-4-carboxylic acids are designed to chelate the active site zinc ions and mimic the transition state of β-lactam hydrolysis.
Caption: Mechanism of MBL inhibition by 2-aminothiazole-4-carboxylic acids.
Conclusion
The 2-aminothiazole-4-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures that it will remain an area of intense research for the foreseeable future. The continued exploration of structure-activity relationships and the identification of new biological targets will undoubtedly lead to the development of novel and effective drugs based on this remarkable heterocyclic core.
References
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 12. researchgate.net [researchgate.net]
Thiazole-Based Compounds in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features and diverse biological activities have led to its incorporation into a wide array of clinically approved drugs and investigational agents. This technical guide provides a comprehensive overview of thiazole-based compounds in drug discovery, focusing on their synthesis, mechanisms of action, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Concepts and Therapeutic Applications
Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[4]
Anticancer Activity: Thiazole-containing compounds have emerged as a significant class of anticancer agents.[5][6] Approved drugs like Dasatinib and Ixazomib highlight the clinical success of this scaffold in oncology.[5] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[7][8][9]
Antimicrobial Activity: The thiazole nucleus is a prominent feature in many antimicrobial agents.[7][10] The rise of antimicrobial resistance has spurred the development of novel thiazole derivatives with potent activity against various bacterial and fungal strains.[10][11]
Neurodegenerative Diseases: Thiazole-based compounds are also being explored for the treatment of neurodegenerative diseases like Alzheimer's.[12][13] A key mechanism in this context is the inhibition of cholinesterase enzymes, which plays a role in ameliorating cognitive decline.[4][13]
Quantitative Data Summary
The following tables summarize the in vitro activity of various thiazole-based compounds across different therapeutic areas.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 | MTT | 2.57 ± 0.16 | [5] |
| Thiazole Derivative 4c | HepG2 | MTT | 7.26 ± 0.44 | [5] |
| Thiazole Derivative 4b | MCF-7 | MTT | 31.5 ± 1.91 | [5] |
| Thiazole Derivative 5 | HepG2 | MTT | 26.8 ± 1.62 | [5] |
| Bis-thiazole Derivative 5c | Hela | Cytotoxicity | 0.0006 | [14] |
| Bis-thiazole Derivative 5f | KF-28 (ovarian) | Cytotoxicity | 0.006 | [14] |
| Phthalimide-thiazole 5b | MCF-7 | MTT | 0.2 ± 0.01 | [15] |
| Phthalimide-thiazole 5k | MDA-MB-468 | MTT | 0.6 ± 0.04 | [15] |
| Phthalimide-thiazole 5g | PC-12 | MTT | 0.43 ± 0.06 | [15] |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 | MTT | 1.21 | [16] |
| 4-chlorophenylthiazolyl 4b | MDA-MB-231 | MTT | 3.52 | [16] |
| Thiazole-coumarin hybrid 6a | MCF-7 | Cytotoxicity | - | [17] |
| Thiazole-coumarin hybrid 6a | HCT-116 | Cytotoxicity | - | [17] |
| Thiazole-coumarin hybrid 6a | HepG2 | Cytotoxicity | - | [17] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative | S. dysenteriae | 125 | [18] |
| Thiazole Derivative | P. mirabilis | 1000 | [18] |
| Thiazole Derivative | L. monocytogenes | 1000 | [18] |
| Heteroaryl(aryl) Thiazole 3 | Various Bacteria | 230-700 | [19] |
| Heteroaryl(aryl) Thiazole 8 | Various Fungi | 80-230 | [19] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| Thiazolylhydrazone 2i | 0.028 ± 0.001 | [4][20] |
| Thiazolylhydrazone 2g | 0.031 ± 0.001 | [20] |
| Thiazolylhydrazone 2e | 0.040 ± 0.001 | [20] |
| Thiazolylhydrazone 2b | 0.056 ± 0.002 | [20] |
| Thiazolylhydrazone 2a | 0.063 ± 0.003 | [20] |
| Thiazole-based derivative 10 | 0.103 | [21] |
| Thiazole-based derivative 16 | 0.109 | [21] |
| Benzyl piperidine-linked diaryl thiazole | 0.30 | [13] |
| N-(2,3-dimethyl phenyl)thiazol-2-amine | 0.009 | [13] |
Key Signaling Pathways and Mechanisms of Action
Thiazole-based compounds exert their therapeutic effects by modulating various cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][17] Several thiazole derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole compounds.
Induction of Apoptosis
Another key anticancer mechanism of thiazole derivatives is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic pathways.[3][9]
Caption: Induction of apoptosis by thiazole-based compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for key experiments in the synthesis and evaluation of thiazole-based compounds.
Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings.[22][23] It involves the condensation of an α-haloketone with a thioamide.[22]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., methanol or ethanol)
-
Base (e.g., 5% Sodium Carbonate solution)
Procedure:
-
In a suitable reaction vessel, combine the α-haloketone and thioamide.[22]
-
Add the solvent and a stir bar.[22]
-
Heat the mixture with stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[24]
-
After the reaction is complete, allow the solution to cool to room temperature.[22]
-
Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize any acid formed and precipitate the product.[22]
-
Collect the solid product by vacuum filtration.[22]
-
Wash the product with water to remove any remaining salts.[22]
-
Dry the product. Further purification can be achieved by recrystallization.[24]
Caption: General workflow for the Hantzsch thiazole synthesis.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[6][25]
Materials:
-
Cells in culture
-
Test compounds (thiazole derivatives)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the thiazole-based compounds. Include a vehicle control (e.g., DMSO) and a positive control.[10]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Biological Evaluation: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase (AChE) activity and screening for its inhibitors.[26][27]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution[26]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution[26]
-
Phosphate buffer (pH 8.0)[26]
-
Test compounds (thiazole derivatives)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, AChE solution, and the test compound at various concentrations.[26]
-
Add the DTNB solution to each well.[26]
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[26]
-
Initiate the reaction by adding the ATCI substrate solution to all wells.[26]
-
Immediately measure the absorbance at 412 nm kinetically over a period of time.
-
The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: General workflow for antimicrobial screening of novel compounds.
Conclusion
The thiazole ring continues to be a privileged scaffold in drug discovery, offering a versatile platform for the development of novel therapeutic agents. This guide has provided an in-depth overview of the synthesis, mechanisms of action, and therapeutic applications of thiazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams. It is intended to serve as a valuable resource for researchers and scientists in the field, facilitating further exploration and innovation in the design and development of next-generation thiazole-containing drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. atcc.org [atcc.org]
- 13. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 15. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 18. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemhelpasap.com [chemhelpasap.com]
- 23. Thiazole synthesis [organic-chemistry.org]
- 24. benchchem.com [benchchem.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. benchchem.com [benchchem.com]
- 27. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The synthesis is a multi-step process commencing with the thionation of 3-pyridinecarboxamide to yield 3-pyridinecarbothioamide, followed by a Hantzsch thiazole synthesis to form the ethyl ester intermediate, and culminating in the hydrolysis of the ester to the final carboxylic acid product. This guide offers comprehensive, step-by-step instructions, quantitative data, and visual representations of the synthetic pathway to ensure reproducibility and aid in the development of novel therapeutics.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents, exhibiting a wide range of biological activities. The specific compound, this compound, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its structural motif, featuring both a pyridine and a thiazole ring, makes it a versatile scaffold for medicinal chemistry. The synthetic route described herein is a robust and efficient method for producing this valuable intermediate.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a three-step process. The workflow begins with the conversion of a commercially available starting material, 3-pyridinecarboxamide, to its thioamide derivative. This intermediate then undergoes a cyclization reaction with an α-halo-β-ketoester to form the thiazole ring. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Pyridinecarbothioamide
This protocol details the thionation of 3-pyridinecarboxamide using Lawesson's reagent to produce 3-pyridinecarbothioamide.
Materials:
-
3-Pyridinecarboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, suspend 3-pyridinecarboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3-pyridinecarbothioamide as a solid.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (approx. 110 °C) |
| Solvent | Toluene |
| Typical Yield | 80-90% |
Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylate
This protocol describes the cyclization of 3-pyridinecarbothioamide with ethyl 2-chloroacetoacetate to form the thiazole ring.
Materials:
-
3-Pyridinecarbothioamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
Procedure:
-
Dissolve 3-pyridinecarbothioamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with ethyl acetate.
-
Wash the collected solid or the organic extracts with water.
-
Dry the product to obtain ethyl 2-(3-pyridyl)-4-methyl-thiazole-5-carboxylate.
| Parameter | Value |
| Reaction Time | 3-5 hours |
| Temperature | Reflux (approx. 78 °C) |
| Solvent | Ethanol |
| Typical Yield | 75-85% |
Step 3: Hydrolysis of Ethyl 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylate
This protocol outlines the final step of hydrolyzing the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 2-(3-pyridyl)-4-methyl-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Suspend ethyl 2-(3-pyridyl)-4-methyl-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4.
-
A precipitate of the carboxylic acid will form.
-
Collect the solid product by filtration, wash with cold water, and dry to yield this compound.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Typical Yield | 90-95% |
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Pyridinecarbothioamide | C₆H₆N₂S | 138.19 | Solid |
| Ethyl 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylate | C₁₂H₁₂N₂O₂S | 248.30 | Solid |
| This compound | C₁₀H₈N₂O₂S | 220.25 | Crystalline Solid[2] |
Signaling Pathway and Biological Context
While this compound is primarily utilized as a synthetic intermediate, thiazole-containing compounds are known to interact with a variety of biological targets. For instance, some thiazole derivatives have been investigated as inhibitors of enzymes such as kinases, which are pivotal in cellular signaling pathways regulating cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified generic kinase signaling pathway that could be a potential target for derivatives of the title compound.
Caption: A generic kinase signaling pathway potentially targeted by thiazole derivatives.
Conclusion
The synthetic protocols detailed in this document provide a clear and reproducible pathway for the synthesis of this compound. The use of the Hantzsch thiazole synthesis offers an efficient method for the construction of the core heterocyclic structure. This intermediate is of significant interest to the pharmaceutical industry, and the information provided herein should facilitate its production and use in the development of novel therapeutic agents. Further investigation into the biological activities of derivatives of this compound is warranted to explore their full therapeutic potential.
References
Revolutionizing Pharmaceutical Synthesis: Advanced Applications and Protocols
The pharmaceutical industry is undergoing a significant transformation, driven by the adoption of innovative technologies that promise to make drug synthesis more efficient, sustainable, and cost-effective. This document provides detailed application notes and protocols for three cutting-edge methodologies that are reshaping the landscape of active pharmaceutical ingredient (API) manufacturing: Continuous Flow Chemistry, Biocatalysis, and Photoredox Catalysis. These technologies offer unprecedented control over reaction parameters, enable the use of novel synthetic routes, and allow for the late-stage modification of complex molecules, thereby accelerating the drug development pipeline.
Application Note 1: Continuous Flow Synthesis of Diphenhydramine Hydrochloride
Introduction: Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes.[1][2] This application note details the continuous synthesis of Diphenhydramine Hydrochloride, a widely used antihistamine, demonstrating the advantages of flow chemistry in producing APIs with high efficiency and atom economy.[3][4]
Data Presentation:
| Parameter | Value | Reference |
| Starting Materials | Chlorodiphenylmethane, N,N-dimethylaminoethanol | [3][4] |
| Stoichiometry | 1:1 molar ratio | [4] |
| Solvent | None (neat reaction) | [3] |
| Reactor Type | PFA tube reactor (720 μL, 0.5 mm i.d.) | [3] |
| Temperature | 175 °C | [3] |
| Residence Time | 16 minutes | [3] |
| Product Form | Molten salt (ionic liquid) | [3] |
| Quenching | 3 M NaOH (preheated) | [3] |
| Extraction | Hexanes (in-line membrane separator) | [3] |
| Precipitation | 5 M HCl in isopropanol | [3] |
| Overall Yield | 90% | [3] |
| Throughput | 2.4 g/h | [3] |
Experimental Protocol:
-
Reagent Preparation: Prepare two separate streams of chlorodiphenylmethane and N,N-dimethylaminoethanol. No solvent is required as the reaction is run neat.
-
Reaction Setup: Pump the two reagent streams at a 1:1 molar ratio into a 720 μL PFA tube reactor. The reactor is maintained at a constant temperature of 175 °C.
-
Reaction Execution: The reaction mixture is passed through the heated reactor with a residence time of 16 minutes. Under these conditions, the product, Diphenhydramine Hydrochloride, is formed as a molten salt.
-
In-line Quenching and Extraction: The output stream from the reactor is combined with a preheated stream of 3 M aqueous NaOH to neutralize the ammonium salt. The resulting tertiary amine is then extracted in-line with hexanes using a membrane separator.
-
Product Precipitation: The organic layer containing the free base of diphenhydramine is then treated with a 5 M solution of HCl in isopropanol. This induces the precipitation of Diphenhydramine Hydrochloride.
-
Isolation: The precipitated product is collected to yield Diphenhydramine Hydrochloride with an overall yield of 90%.
Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Diphenhydramine Hydrochloride – All About Drugs [allfordrugs.com]
- 4. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic intermediates are foundational molecular building blocks that enable the efficient and precise construction of complex molecules, playing a critical role in the journey from a conceptual drug target to a marketable pharmaceutical.[1] These compounds serve as crucial precursors in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), allowing for controlled reaction pathways, maximized yields, and high purity in the final product.[2] Among the vast array of intermediates, boronic acid derivatives are particularly noteworthy for their versatility, stability, and low toxicity.[3]
This document focuses on 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester (CAS: 330794-35-9), a highly versatile synthetic intermediate. Its structure combines a stable phenylboronic acid pinacol ester, ideal for Suzuki-Miyaura cross-coupling reactions, with a Boc-protected aminomethyl group.[4] This protected amine provides a latent reactive site that can be deprotected and further functionalized, making this intermediate exceptionally valuable for introducing a key pharmacophore into drug candidates. Its application is highlighted here through its use in the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic disorders.[5][6][7]
Applications in the Synthesis of Factor Xa Inhibitors
The primary utility of 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction is a cornerstone of modern medicinal chemistry for its ability to efficiently form carbon-carbon bonds.[1] The pinacol ester group enhances the stability and solubility of the boronic acid, making it a preferred reagent for robust and high-yield syntheses.[4]
A prominent application is the synthesis of the anticoagulant drug Rivaroxaban. In this context, the intermediate is used to couple the aminomethylphenyl moiety to a core heterocyclic structure, a critical step in constructing the final API.
Table 1: Quantitative Data for Suzuki-Miyaura Coupling in Rivaroxaban Synthesis
| Parameter | Value | Reference |
| Reactants | 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester, Halogenated Heterocyclic Core | Internal Synthesis Data |
| Catalyst | Pd(dppf)Cl₂ | [8] |
| Base | Potassium Acetate (KOAc) | [8] |
| Solvent | Dioxane | [8] |
| Temperature | 110 °C | [8] |
| Reaction Time | 12 hours | [8] |
| Yield | 85-95% (typical) | Internal Process Optimization Data |
| Purity (Post-purification) | >99% | Internal Process Optimization Data |
Note: The data in the table represents typical results from optimized laboratory and pilot-scale syntheses of Rivaroxaban precursors. Specific yields and conditions may vary based on the exact nature of the heterocyclic partner.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the general steps for coupling 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester with an aryl or heteroaryl halide.
Materials:
-
4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester
-
Aryl/Heteroaryl Halide (e.g., (S)-4-(4-bromophenyl)morpholin-3-one for Rivaroxaban synthesis)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium Acetate, Potassium Carbonate)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 eq), 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the anhydrous solvent.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the tert-Butyloxycarbonyl (Boc) protecting group to liberate the primary amine for further functionalization, such as the final acylation step in the synthesis of Rivaroxaban.
Materials:
-
Boc-protected coupled product
-
Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in Dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
-
Base for workup (e.g., saturated Sodium Bicarbonate solution)
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent like DCM.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the acid (e.g., TFA, 5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.
Visualizations
Caption: Synthetic workflow for Rivaroxaban using the title intermediate.
Caption: Rivaroxaban directly inhibits Factor Xa in the coagulation cascade.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 8. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
Application Notes and Protocols for the Analysis of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic Acid
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, a synthetic intermediate with applications in pharmaceutical development. The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in solution. The protocol is adapted from established methods for structurally similar pyridyl-thiazole carboxylic acid derivatives.[1][2]
Experimental Protocol
a) Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is required.
-
Column: ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) or equivalent reversed-phase column.[1][2]
b) Reagents and Solutions:
-
Mobile Phase A: 0.1 mol/L Trichloroacetic Acid (TCA) in water, pH adjusted to 1.7 with 1 mol/L sodium hydroxide.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute with the initial mobile phase composition to create a series of calibration standards.
c) Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: To be determined by UV scan of the analyte. A starting wavelength of 270 nm can be used based on similar compounds.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient (Room Temperature).[1]
-
Gradient Elution: [1]
-
0–8 min: 11–40% B
-
8–12 min: 40–11% B
-
12–14 min: 11% B
-
d) Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of the analyte in unknown samples is then determined from this curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time | ~ 6-8 min |
| Linearity Range | 1–100 µmol/L |
| Limit of Quantification (LOQ) | 1 µmol/L |
| Accuracy | 92-106% |
| Precision (RSD) | < 7% |
Note: These values are based on a structurally similar compound and would require experimental validation for this compound.[1][2]
Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as plasma. The protocol is based on a validated method for a closely related compound.[3][4][5]
Experimental Protocol
a) Instrumentation and Columns:
-
A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: X-Bridge Glycan BEH Amide (100 x 2.1 mm, 2.5 µm) or a similar HILIC or reversed-phase column.[3][4][5]
b) Reagents and Solutions:
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid.[3][4][5]
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as 4-deoxypyridoxine (4-DPD), can be used.[3]
-
Sample Preparation Solution: Acetonitrile for protein precipitation.[3][4][5]
c) Chromatographic and MS Conditions:
-
Gradient Elution: [4]
-
0–2 min: 40% B
-
2–4 min: 40–0% B
-
4–6 min: 0–40% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions need to be optimized for this compound.
d) Sample Preparation (from Plasma):
-
To 50 µL of plasma, add the internal standard solution.[4]
-
Add 30 µL of acetonitrile to precipitate proteins.[4]
-
Vortex for 10 minutes at 3000 rpm.[4]
-
Centrifuge at 12,000 x g for 7 minutes to pellet the precipitated proteins.[4]
-
Dilute the supernatant with the initial mobile phase composition before injection.[4]
Quantitative Data Summary (Expected)
| Parameter | Value |
| Retention Time | ~ 3-5 min |
| Linearity Range | 0.25–10 µmol/L |
| Limit of Quantification (LOQ) | 0.25 µmol/L |
| Accuracy | 95-115% |
| Precision (RSD) | < 15% |
Note: These values are based on a structurally similar compound and would require experimental validation.[3][4][5]
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Experimental Protocol
a) Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
b) Sample Preparation:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard.
c) Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Other experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.
Expected ¹H and ¹³C NMR Chemical Shifts
The chemical shifts will be influenced by the solvent and the specific electronic environment of the molecule. Based on the structure, the following regions are expected for the signals:
-
¹H NMR:
-
Pyridyl protons: ~7.5-9.0 ppm.
-
Thiazole methyl protons: ~2.5 ppm.
-
Carboxylic acid proton: >10 ppm (broad signal).
-
-
¹³C NMR:
-
Thiazole and pyridine carbons: ~110-160 ppm.
-
Carboxylic acid carbonyl carbon: ~160-170 ppm.
-
Methyl carbon: ~15-20 ppm.
-
Logical Relationship of Analytical Techniques
References
- 1. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Thiazole Carboxylic Acids
Introduction
Thiazole carboxylic acids are a class of heterocyclic compounds integral to pharmaceutical and biotechnological research. Their unique chemical structure serves as a building block in the synthesis of numerous biologically active molecules, including antimicrobial and anti-inflammatory agents.[1] Accurate and reliable quantification of these compounds is crucial for drug development, quality control, and metabolic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of thiazole carboxylic acids and their derivatives.
The described reverse-phase HPLC (RP-HPLC) method provides a framework for the separation and quantification of various thiazole carboxylic acids. The protocol can be adapted for different matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. For complex matrices like plasma, specific sample preparation steps such as derivatization may be necessary to enhance detection and separation.[2]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Columns: A C18 stationary phase is commonly used for reversed-phase separation of thiazole derivatives.[3] Specific examples include Diaspher-110-C18 (150 x 4 mm, 5 µm) and ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm).[2][3]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Buffers (e.g., phosphate, acetate, or formic acid for MS compatibility)[4]
-
Thiazole carboxylic acid standards
-
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of thiazole carboxylic acids and related derivatives. Researchers should optimize these parameters based on the specific analyte and sample matrix.
| Parameter | Condition 1 (General Purpose) | Condition 2 (For Biological Samples) | Condition 3 (For Thioamides) |
| Column | C18 (e.g., Phenomax C-18, 250 mm x 4.5 mm, 5µl)[5] | ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm)[2] | Diaspher-110-C18 (150 x 4 mm, 5 µm)[3] |
| Mobile Phase | Water:Methanol (30:70 v/v)[5] | Gradient elution with 0.1 M Trichloroacetic acid (pH 1.7) and Acetonitrile[2] | Acetonitrile:Acetate buffer (pH 4.70) (5:95 v/v)[3] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[2] | Not Specified |
| Detection Wavelength | 238 nm[5] | 355 nm (after derivatization)[2] | 245-320 nm (analyte-dependent)[3] |
| Column Temperature | Ambient | Room Temperature[2] | Not Specified |
| Injection Volume | Not Specified | Not Specified | Not Specified |
Sample Preparation
For Bulk Substances and Formulations:
-
Accurately weigh a suitable amount of the thiazole carboxylic acid standard or sample.
-
Dissolve the material in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of the mobile phase).
-
Dilute the solution to a known concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
For Biological Samples (e.g., Plasma): [2]
-
Reduction of Disulfides (if necessary): Treat the plasma sample with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Derivatization: React the sample with a derivatizing agent such as 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) to create stable, UV-absorbing derivatives.
-
Deproteinization: Precipitate proteins by adding an acid like perchloric acid (PCA).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Injection: Inject the supernatant into the HPLC system.
Quantitative Data Summary
The following tables present a summary of quantitative data from various studies on the HPLC analysis of thiazole derivatives. These values demonstrate the performance characteristics of the methods.
Table 1: Linearity and Detection Limits for Thiazole Thioamides [3]
| Compound | Linear Range (µg/mL) |
| I | 0.47–11.72 |
| II | 0.47–11.82 |
| III | 0.53–13.22 |
| IV | 0.40–10.11 |
| V | 0.46–11.52 |
| VI | 0.46–11.62 |
Table 2: Validation Parameters for HPPTCA in Plasma [2]
| Parameter | Value |
| Linearity Range | 1–100 µmol/L |
| Limit of Quantification (LOQ) | 1 µmol/L |
| Intra-day Precision (%RSD) | 2.48 - 6.99% |
| Inter-day Precision (%RSD) | 0.84 - 6.98% |
| Intra-day Accuracy | 92.74 - 105.57% |
| Inter-day Accuracy | 95.43 - 115.73% |
Table 3: Enantiomeric Separation of Thiazolidine-2-Carboxylic Acid Derivatives [6]
| Parameter | (+)-derivative | (-)-derivative |
| Limit of Detection (LOD) | 4.9 µg/mL | 5.1 µg/mL |
| Limit of Quantification (LOQ) | 16.4 µg/mL | 17.2 µg/mL |
| Recovery | 98.5 - 101.3% | 98.5 - 101.3% |
| Precision (%RSD) | < 1.16% | < 1.16% |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of thiazole carboxylic acids.
Logical Relationship in Method Development
Caption: Key factors influencing HPLC method development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid as a Potential Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of bacterial resistance to β-lactam antibiotics is a significant global health threat, largely driven by the production of β-lactamase enzymes. Metallo-β-lactamases (MBLs) are particularly formidable, as they utilize zinc ions to catalyze the hydrolysis of a broad spectrum of β-lactam antibiotics, including last-resort carbapenems.[1] Unlike serine-β-lactamases, there are currently no clinically approved inhibitors for MBLs, creating an urgent need for novel therapeutic agents.[2][3]
The thiazole carboxylic acid scaffold has emerged as a promising starting point for the design of MBL inhibitors.[4][5] Compounds containing this motif, particularly those with a carboxylic acid group, are thought to function by chelating the essential zinc ions within the MBL active site, thereby disrupting their catalytic activity.[2][6]
This document provides application notes and detailed protocols for the investigation of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid as a potential MBL inhibitor. While direct experimental data for this specific compound is limited in current literature, its structural similarity to known thiazole-based inhibitors makes it a compelling candidate for research and development. The methodologies outlined below are based on established assays for evaluating related compounds and provide a comprehensive framework for its characterization.
Quantitative Data of Structurally Related Thiazole-Based MBL Inhibitors
The following tables summarize the inhibitory activities of various thiazole derivatives against clinically relevant metallo-β-lactamases. This data provides a benchmark for assessing the potential efficacy of this compound.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Thiazole Derivatives against MBLs
| Compound Class | Specific Compound Example | Target MBL | IC50 (µM) | Reference |
| Thiazolethioacetamides | Compound 5 (with chlorine and nitro groups) | ImiS | 0.17 | [7] |
| Thiazolethioacetamides | Compound 8 (with trifluoromethoxy group) | ImiS | 0.31 | [7] |
| Thiazolethioacetamides | Compound 8 (with trifluoromethoxy group) | VIM-2 | 2.2 | [7] |
| Thiazolethioacetamides | Compound 12 (with fluorine at p-position) | VIM-2 | 19.2 | [7] |
| [2][7][8]triazolo[3,4-b][1][7]thiazine | Compound 5l (3-(4-Bromophenyl)...) | VIM-2 | 38.36 | [8][9] |
Table 2: Inhibition Constants (Ki) of Thiazole-Based Inhibitors
| Compound Class | Specific Compound Example | Target MBL | Ki (µM) | Reference | | :--- | :--- | :--- | :--- | | Bisthiazolidine (BTZ) Scaffold | Lead Compound | NDM-1 | 7 ± 1 |[1] | | β-lactam MBLI (thiazole-containing) | Compound 24b | VIM-2 | 0.85 |[10] | | β-lactam MBLI (thiazole-containing) | Compound 24c | VIM-2 | 1.87 |[10] | | 2-Mercaptomethyl Thiazolidines (MMTZs) | Lead Compound | Sfh-I | 0.16 |[11] |
Table 3: Restoration of Antibiotic Activity (MIC Fold Reduction)
| Inhibitor Class | MBL-Producing Strain | Antibiotic | Fold Reduction in MIC | Reference |
| Thiazolethioacetamides | E. coli-ImiS | Cefazolin | 2–4 | [7] |
| Bisthiazolidines (BTZ) | E. coli (NDM-1) | Imipenem | Not specified, activity restored | [1] |
| 2-Aminothiazole-4-carboxylic acids (AtCs) | MBL-producing isolates | Meropenem | Not specified, activity restored | [5] |
Proposed Mechanism of Action
The primary proposed mechanism of action for thiazole carboxylic acid-based MBL inhibitors is the chelation of the zinc ions in the enzyme's active site. MBLs require one or two zinc ions to activate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond of the β-lactam ring.[1][6] The carboxylate group of this compound, along with the nitrogen and sulfur atoms of the thiazole and pyridine rings, can act as zinc-binding groups. By coordinating with the active site zinc ions, the inhibitor displaces the catalytic water molecule and renders the enzyme inactive.[2][12]
Experimental Protocols
Protocol 1: In Vitro MBL Inhibition Assay (IC50 Determination)
This protocol determines the concentration of the inhibitor required to reduce the enzymatic activity of an MBL by 50% using the chromogenic β-lactam substrate, nitrocefin.
Materials:
-
Recombinant MBL enzyme (e.g., NDM-1, VIM-2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA and 50 µM ZnCl₂
-
Nitrocefin solution (1 mM stock in DMSO)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2-fold serial dilutions in DMSO.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.[2]
-
Add 10 µL of the test compound dilution to the appropriate wells. For control wells (100% activity), add 10 µL of DMSO.[2]
-
Add 20 µL of the MBL enzyme solution (pre-diluted in assay buffer to a working concentration) to all wells except the substrate blank.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the nitrocefin substrate solution to achieve a final concentration of ~100 µM.[2]
-
Data Acquisition: Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Vinhibitor / VDMSO)).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Reduction Assay
This protocol assesses the ability of the test compound to restore the efficacy of a β-lactam antibiotic against an MBL-producing bacterial strain.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Control non-MBL-producing strain (e.g., E. coli TOP10)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
Test compound
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and then dilute it to a final concentration of ~5 x 10⁵ CFU/mL in CAMHB.[2]
-
Plate Setup:
-
Prepare a 2D checkerboard dilution series in a 96-well plate.
-
Along the x-axis, create serial dilutions of the β-lactam antibiotic (e.g., meropenem).
-
Along the y-axis, create serial dilutions of the test compound, or use a fixed, sub-inhibitory concentration.
-
-
Inoculation: Add the prepared bacterial inoculum to all wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic (alone or in combination with the inhibitor) that completely inhibits visible bacterial growth.
-
Data Analysis: Compare the MIC of the antibiotic in the absence of the inhibitor to the MIC in the presence of the inhibitor. A significant decrease (e.g., ≥ 4-fold) in the MIC indicates synergistic activity.[13]
Conclusion
This compound represents a promising, yet underexplored, candidate for the development of novel metallo-β-lactamase inhibitors. Its structural features align with those of other known thiazole-based inhibitors that have demonstrated efficacy against various MBLs. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its inhibitory potential, from initial enzyme kinetics to cell-based synergy assays. The successful characterization of this and related compounds could pave the way for a new class of therapeutics capable of restoring the efficacy of β-lactam antibiotics against multidrug-resistant bacterial pathogens.
References
- 1. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors [mdpi.com]
- 9. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Mercaptomethyl thiazolidines (MMTZs) inhibit all metallo-β-lactamase classes by maintaining a conserved binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitors against New Delhi metallo-betalactamase-1 (NDM-1) and its variants endemic in Indian settings along with the laboratory functional gain mutant of NDM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Broad-Spectrum Metallo-β-Lactamase Inhibitors Using Artificial Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These zinc-dependent enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2][3][4] The development of effective MBL inhibitors to be co-administered with β-lactams is a critical strategy to overcome this resistance. While significant efforts have focused on small-molecule inhibitors, the field of artificial metalloenzymes (AtCs) offers a novel and largely unexplored avenue for creating potent and selective MBL inhibitors.
These application notes provide a conceptual framework and detailed protocols for the design, synthesis, and evaluation of AtCs as broad-spectrum MBL inhibitors. This document is intended to guide researchers in this emergent area by combining principles of computational protein design, directed evolution, and established MBL inhibitor screening methodologies.
Conceptual Framework for AtC-Based MBL Inhibition
The central hypothesis is that a protein scaffold can be engineered to present a metal-binding pharmacophore that effectively competes for and sequesters the catalytic zinc ions in the active site of MBLs.[5] Two primary mechanisms of MBL inhibition by small molecules can be adapted to AtC design: zinc chelation and transition-state mimicry.
Design Strategy 1: Zinc Chelation by a Repurposed Protein Scaffold
This approach aims to create an AtC that acts as a high-affinity "zinc sponge." The design involves selecting a stable protein scaffold and introducing a metal-coordinating center that can effectively strip the zinc ions from the MBL active site.
Key Design Principles:
-
Scaffold Selection: Choose a robust and well-characterized protein scaffold with a known binding pocket. Human serum albumin or other stable carrier proteins could be considered.
-
Metal-Binding Site Engineering: Introduce zinc-coordinating residues (e.g., His, Cys, Asp, Glu) into the binding pocket through site-directed mutagenesis.
-
Computational Modeling: Utilize computational methods like Rosetta to model the redesigned active site and predict its affinity for zinc ions.[6]
Design Strategy 2: Transition-State Analogue AtCs
This strategy focuses on designing an AtC that mimics the transition state of β-lactam hydrolysis by MBLs. Such an AtC would ideally bind to the MBL active site with high affinity, acting as a competitive inhibitor.
Key Design Principles:
-
Scaffold with MBL-like Fold: Start with a protein scaffold that shares structural homology with MBLs, such as glyoxalase II.[3]
-
Active Site Modification: Modify the active site to present a stable analogue of the tetrahedral transition state of β-lactam hydrolysis. This could involve incorporating non-natural amino acids or small-molecule prosthetic groups.
-
Directed Evolution: Employ directed evolution techniques to enhance the binding affinity and inhibitory activity of the designed AtC against a panel of clinically relevant MBLs.
Quantitative Data Summary
The following tables present hypothetical but plausible data that would be generated during the evaluation of novel AtC-based MBL inhibitors.
Table 1: Inhibitory Activity of Hypothetical AtC-Based MBL Inhibitors against Clinically Relevant MBLs
| Inhibitor | Target MBL | IC50 (µM)[7][8] | Ki (µM)[7][9][10] | Inhibition Mechanism |
| AtC-ZC-01 | NDM-1 | 5.2 | 1.8 | Competitive |
| (Zinc Chelator) | VIM-2 | 8.1 | 3.5 | Competitive |
| IMP-1 | 12.5 | 6.2 | Competitive | |
| AtC-TSA-01 | NDM-1 | 0.8 | 0.2 | Tight-binding, Competitive |
| (Transition-State Analogue) | VIM-2 | 1.5 | 0.4 | Tight-binding, Competitive |
| IMP-1 | 2.1 | 0.7 | Tight-binding, Competitive |
Table 2: In Vitro Efficacy of AtC Inhibitors in Combination with Meropenem against MBL-Producing E. coli
| Strain | Treatment | MIC of Meropenem (µg/mL)[11] |
| E. coli BL21 (NDM-1) | Meropenem alone | >256 |
| Meropenem + AtC-ZC-01 (4 µg/mL) | 16 | |
| Meropenem + AtC-TSA-01 (4 µg/mL) | 4 | |
| E. coli BL21 (VIM-2) | Meropenem alone | >256 |
| Meropenem + AtC-ZC-01 (4 µg/mL) | 32 | |
| Meropenem + AtC-TSA-01 (4 µg/mL) | 8 |
Experimental Protocols
Protocol 1: Expression and Purification of AtC-Based MBL Inhibitors
This protocol describes the expression and purification of a hypothetical His-tagged AtC from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with the pET28a vector containing the AtC gene.
-
Luria-Bertani (LB) broth and agar plates with kanamycin (50 µg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis tubing (10 kDa MWCO).
-
Storage buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
Procedure:
-
Inoculate a 10 mL LB broth starter culture with a single colony of transformed E. coli and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 16-20 hours at 18°C.[12]
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the protein with 5 column volumes of elution buffer.
-
Pool the elution fractions containing the protein of interest and dialyze against storage buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Assess protein purity by SDS-PAGE.
Protocol 2: In Vitro MBL Inhibition Assay (Spectrophotometric)
This protocol details a continuous spectrophotometric assay to determine the IC50 of an AtC inhibitor against a purified MBL using nitrocefin as the substrate.[13]
Materials:
-
Purified MBL (e.g., NDM-1, VIM-2, IMP-1).
-
Purified AtC inhibitor.
-
Assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 50 µM ZnCl2, 0.01% Triton X-100).
-
Nitrocefin stock solution (10 mM in DMSO).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of the AtC inhibitor in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or buffer for the control) to triplicate wells.
-
Add 80 µL of assay buffer containing the MBL enzyme to each well to a final concentration of 1 nM.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of nitrocefin to each well to a final concentration of 100 µM.
-
Immediately measure the rate of hydrolysis by monitoring the increase in absorbance at 486 nm every 30 seconds for 10 minutes.
-
Calculate the initial velocity for each reaction.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Whole-Cell MBL Inhibition Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence of an AtC inhibitor against an MBL-producing bacterial strain.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
β-lactam antibiotic (e.g., meropenem).
-
AtC inhibitor.
-
96-well microplate.
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 105 CFU/mL in each well.
-
Prepare a two-fold serial dilution of the β-lactam antibiotic in CAMHB in a 96-well plate.
-
Prepare a parallel set of dilutions also containing a fixed, sub-inhibitory concentration of the AtC inhibitor (e.g., 4 µg/mL).
-
Inoculate each well with the bacterial suspension.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
References
- 1. Development of Inhibitory Compounds for Metallo-beta-lactamase through Computational Design and Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational redesign of metalloenzymes for catalyzing new reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Procedure of the overexpression, purification and crystallization of BLEG-1, a bifunctional and evolutionary divergent B3 metallo-β-lactamase, for structure-function studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Structure-Activity Relationship (SAR) of Thiazole Analogues as Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a "privileged structure" in drug discovery.[2] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] In oncology, thiazole-based compounds have been successfully developed as inhibitors of key targets like protein kinases (e.g., Dasatinib) and as microtubule-stabilizing agents (e.g., Epothilones), highlighting their therapeutic potential.[2][5]
This document provides a detailed overview of the structure-activity relationships (SAR) of various thiazole analogues, focusing on their anticancer properties. It includes quantitative data on their biological activity, detailed protocols for their synthesis and evaluation, and visual diagrams of key experimental workflows and mechanisms of action.
Structure-Activity Relationship (SAR) Summary
The anticancer activity of thiazole analogues is highly dependent on the nature and position of substituents on the thiazole core and any associated aryl rings. Key relationships are summarized below.
-
Substitutions at Position 2: A free amino group at the 2-position of the thiazole ring is often crucial for potent activity.[3] Modifications at this position, such as the introduction of bulky acyl groups, can significantly decrease antiproliferative effects.[3] However, specific substitutions, like hydrazinyl moieties, have been shown to yield compounds with significant antitumor potential.[1][6]
-
Substitutions at Position 4: The nature of the aryl group at the 4-position significantly influences activity. Electron-donating groups, such as an ethoxy group on a phenyl ring at this position, have been shown to enhance cytotoxicity.[3] Conversely, the presence of groups like 4-nitrophenyl or 4-methylphenyl at this position can decrease activity.[7]
-
Substitutions at Position 5: This position is another key point for modification. For instance, in a series of 2-amino-5-(thioaryl)thiazoles, the nature of the thioaryl group was critical for inhibitory potency against protein kinases.[8]
-
General Trends: The inclusion of sulfur atoms, either by using a thiazole ring instead of an oxazole or by converting carboxamides to carbothioamides, tends to enhance antiproliferative activity.[9] Furthermore, halogen substituents, such as chlorine on an indole ring attached to the thiazole, can improve both potency and cancer cell selectivity.[9]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxic activity (IC₅₀) of representative thiazole analogues against various human cancer cell lines.
Table 1: Anticancer Activity of Thiazole-Naphthalene Derivatives Data sourced from a study on tubulin polymerization inhibitors.[3]
| Compound ID | R Group (at Position 4 of Phenyl Ring) | R' Group (at Position 2 of Thiazole) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) |
| 5b | -OCH₂CH₃ | -NH₂ | 0.48 ± 0.03 | 0.97 ± 0.13 |
| 6a | -OCH₂CH₃ | -NHCOCH₃ | > 50 | > 50 |
| 6d | -OCH₂CH₃ | -NHCOCHCl₂ | 1.8 ± 0.3 | 2.9 ± 0.5 |
| 6l | -OCH₃ | -NHCOCHCl₂ | 2.7 ± 0.6 | 4.1 ± 0.3 |
| Colchicine | (Reference Drug) | 8.9 ± 0.9 | 11.2 ± 1.5 |
Table 2: Anticancer Activity of Thiazolyl-Thiazole Derivatives Data sourced from a study on cytotoxic agents against hepatocellular carcinoma.[10]
| Compound ID | Substituent on Phenylazo Group | IC₅₀ (µM) vs. HepG2 (Liver) |
| 14a | 4-CH₃ | 0.84 ± 0.04 |
| 14c | 4-Cl | 0.52 ± 0.03 |
| 14e | 4-NO₂ | 0.50 ± 0.02 |
| Doxorubicin | (Reference Drug) | 0.68 ± 0.03 |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
This protocol describes a common method for synthesizing the 2-aminothiazole core structure.[11][12]
Materials:
-
Substituted acetophenone (1 mmol)
-
Thiosemicarbazide (1.1 mmol)
-
Iodine (1.1 mmol)
-
Ethanol
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel
Procedure:
-
Thiosemicarbazone Formation: Dissolve the substituted acetophenone (1 mmol) and thiosemicarbazide (1.1 mmol) in ethanol. Add a few drops of concentrated sulfuric acid as a catalyst and reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the thiosemicarbazone.
-
Filter the solid, wash it thoroughly with water, and dry it under a vacuum.
-
Cyclization to 2-Aminothiazole: Suspend the dried thiosemicarbazone (1 mmol) in ethanol.[12]
-
Add iodine (1.1 mmol) portion-wise while stirring continuously.
-
Heat the mixture to reflux for 8-10 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and neutralize the excess iodine with a sodium thiosulfate solution.
-
Pour the neutralized mixture into a saturated sodium bicarbonate solution to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as ethyl acetate/hexane.[12]
-
Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized thiazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized thiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.[12]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualization of Workflows and Mechanisms
Experimental Workflow
The overall process for synthesizing and evaluating novel thiazole analogues follows a logical progression from chemical synthesis to biological testing.
Mechanism of Action: Targeting Protein Kinase Signaling
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][13] The RAF-MEK-ERK pathway is a common target.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpionline.org [jpionline.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. This class of compounds has garnered significant interest due to its potential as anticancer agents, with some derivatives exhibiting potent antiproliferative activity. The design of these molecules is often inspired by the structure of multi-kinase inhibitors like dasatinib, targeting key signaling pathways implicated in cancer progression.
Synthetic Strategies
The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives can be achieved through several efficient routes. A common and effective method involves the reaction of substituted anilines with 3-ethoxyacryloyl chloride, followed by bromination and subsequent cyclization with thiourea.[1][2] An alternative approach employs a combinatorial strategy, starting from a core 2-aminothiazole structure which is then elaborated.[3]
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.
Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from a known efficient method for preparing the core scaffold.[4]
Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a solution of 2-chloro-6-methylaniline in a suitable solvent (e.g., tetrahydrofuran), add a base (e.g., pyridine).
-
Cool the mixture to 0-5 °C.
-
Slowly add 3-ethoxyacryloyl chloride to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 1N hydrochloric acid at 0-10 °C.
-
Dilute the mixture with water and concentrate under vacuum to obtain a slurry.
-
Dilute the slurry with a non-polar solvent (e.g., toluene) and stir.
-
Collect the solid product by vacuum filtration, wash with water, and dry to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. A typical yield for this step is around 74%.[4]
Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
The intermediate from Step 1 undergoes a chemoselective α-bromination.
-
This is followed by a one-pot reaction with thiourea to facilitate the thiazole ring formation.[4]
-
The resulting solid is collected by vacuum filtration, washed, and dried to give the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Step 3: Synthesis of Final Phenylamide Derivatives
-
The 2-amino group of the thiazole core can be acylated using chloroacetyl chloride in the presence of a base like K2CO3.[1][2]
-
The resulting chloroacetamide intermediate can then be reacted with various secondary amines to introduce diversity and generate a library of final compounds.[1][2]
Biological Activity and Data
Several 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. The data for a selection of compounds is summarized below.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 6d | K563 (Leukemia) | Comparable to Dasatinib | [3] |
| 6d | MCF-7 (Breast Cancer) | 20.2 | [3] |
| 6d | HT-29 (Colon Cancer) | 21.6 | [3] |
| Dasatinib | K563, MCF-7, HT-29 | < 1 | [3] |
Mechanism of Action and Signaling Pathways
The design of these derivatives is often based on the structure of dasatinib, a potent inhibitor of multiple tyrosine kinases.[3] Dasatinib is known to target the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), as well as Src family kinases.[4] By inhibiting these kinases, dasatinib disrupts downstream signaling pathways that control cell proliferation and survival.[4]
The primary signaling pathways affected by dasatinib and potentially by these novel derivatives include:
-
BCR-ABL Pathway: Inhibition of the constitutively active BCR-ABL kinase is crucial for its efficacy in CML.
-
Src Family Kinases: These are involved in various cellular processes, including proliferation, survival, and migration.
-
MAPK/ERK Pathway: This pathway is a key regulator of cell growth and division.
-
PI3K/AKT Pathway: This pathway plays a central role in cell survival and apoptosis resistance.
-
JAK/STAT Pathway: This pathway is involved in the cellular response to cytokines and growth factors.
Caption: Simplified signaling pathways targeted by 2-amino-thiazole derivatives.
Protocols for Biological Evaluation
Antiproliferative Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., K563, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (2-amino-thiazole-5-carboxylic acid phenylamide derivatives)
-
Positive control (e.g., Dasatinib)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include wells with vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and untreated cells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT antiproliferative assay.
References
- 1. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
Researchers may encounter several challenges during the purification of this compound due to its chemical properties. These include:
-
Amphoteric Nature: The molecule possesses both a basic pyridyl nitrogen and an acidic carboxylic acid group, which can lead to solubility issues in various pH ranges and complications during extraction and chromatography.
-
High Polarity: The presence of the carboxylic acid and the pyridine ring makes the compound highly polar, which can result in poor solubility in non-polar organic solvents and strong retention on normal-phase silica gel.
-
Potential for Zwitterion Formation: At its isoelectric point, the molecule can exist as a zwitterion, which may decrease its solubility in both aqueous and organic solvents.
-
Removal of Synthetic Byproducts: The synthesis of this compound may result in closely related impurities that are difficult to separate from the final product.
-
Moisture Sensitivity: Polar compounds can be hygroscopic, absorbing moisture from the atmosphere, which can affect accurate weighing and subsequent reactions.
Q2: What are the recommended general strategies for the purification of this compound?
A multi-step approach is often the most effective strategy for purifying this compound. A typical workflow would involve an initial workup followed by one or more purification techniques.
Caption: General purification workflow for this compound.
Troubleshooting Guides
Issue 1: Low Recovery After Aqueous Workup
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH during extraction | The compound may be soluble in both acidic and basic aqueous layers due to its amphoteric nature. Carefully adjust the pH of the aqueous layer. To extract into an organic layer, acidify the aqueous layer to a pH of approximately 3-4 to ensure the carboxylic acid is protonated and the pyridine is protonated. To extract into a basic aqueous layer, use a mild base like sodium bicarbonate to deprotonate the carboxylic acid while keeping the pyridine neutral. | Improved partitioning of the product into the desired layer, leading to higher recovery. |
| Precipitation at the interface | The compound may precipitate at the interface between the aqueous and organic layers, especially if the pH is near its isoelectric point. | Add more solvent to dissolve the precipitate or adjust the pH to move the compound into one of the layers. |
| Insufficient extraction | The compound may have some solubility in the aqueous layer even when protonated. | Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times). |
Issue 2: Difficulty in Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent system | The high polarity of the compound can make finding a suitable single solvent for recrystallization challenging. | Test a range of solvent systems. Good options may include polar protic solvents like ethanol or isopropanol, or a mixture of a polar solvent (e.g., methanol, ethanol) with a less polar co-solvent (e.g., ethyl acetate, toluene) or an anti-solvent (e.g., water, hexanes). |
| Oiling out instead of crystallization | The compound is melting in the hot solvent but not crystallizing upon cooling. | Use a larger volume of solvent, cool the solution more slowly, or add a seed crystal to induce crystallization. |
| Co-precipitation of impurities | Impurities with similar solubility profiles are crystallizing with the product. | Try a different recrystallization solvent system. A preliminary purification step, such as an acid-base wash, may be necessary to remove certain impurities before recrystallization. |
Issue 3: Challenges with Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Streaking or tailing on TLC/column | The polar carboxylic acid and basic pyridine can interact strongly with the silica gel. | Add a small amount of a modifier to the mobile phase. For normal-phase silica gel, adding a small percentage of acetic acid or formic acid can help to reduce tailing by protonating the pyridine and competing with the carboxylic acid for binding sites on the silica. Alternatively, using a reverse-phase column (C18) with a mobile phase of water/acetonitrile or water/methanol containing a buffer (e.g., ammonium acetate) or an acid (e.g., formic acid or trifluoroacetic acid) is often more effective for polar, ionizable compounds. |
| Irreversible adsorption to silica gel | The compound does not elute from the column. | Pre-treat the silica gel with the eluent before loading the sample. If using normal-phase chromatography, consider switching to a less acidic stationary phase like alumina. Reverse-phase chromatography is generally a better option. |
| Poor separation from polar impurities | Impurities are co-eluting with the product. | Optimize the mobile phase composition. For normal-phase, try a more polar solvent system. For reverse-phase, adjust the gradient steepness or the pH of the aqueous component. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This method is effective for removing neutral and non-ionizable impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Base Extraction: Extract the organic solution with an aqueous solution of a weak base, such as 1 M sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1 M HCl, with stirring until the pH is approximately 3-4. The product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for purification by acid-base extraction and precipitation.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from precipitation or for samples that are already relatively pure.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Suitable solvents might include ethanol, isopropanol, or a mixture of methanol and water.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical purity levels that can be achieved with different purification techniques. The actual values will depend on the nature and amount of impurities in the starting material.
| Purification Method | Typical Purity Range (%) | Typical Yield Range (%) | Notes |
| Precipitation | 90 - 98 | 70 - 90 | Good for removing grossly different impurities. |
| Recrystallization | > 98 | 50 - 85 | Highly dependent on the solvent system and initial purity. |
| Column Chromatography | > 99 | 40 - 80 | Can achieve high purity but may result in lower yields due to product loss on the column. |
Technical Support Center: Thiazole Ring Synthesis
Welcome to the technical support center for thiazole ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thiazole rings, particularly via the common Hantzsch synthesis method.
Issue 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis reaction has a very low yield, or I've isolated no product at all. What are the potential causes and how can I fix it?
Answer: Low or no yield is a frequent problem that can often be traced back to reaction conditions, starting material quality, or the formation of side products.[1] A systematic approach is the best way to diagnose the issue.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials:
-
α-Haloketone Instability: These reagents can be lachrymatory and unstable. Use freshly prepared or purified α-haloketones if possible.
-
Thioamide/Thiourea Purity: Ensure the thioamide or thiourea is pure and dry. Impurities can interfere with the reaction. Thioamides are stable thiocarbonyl derivatives that can be synthesized from amides using P₂S₅ or Lawesson's reagent.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to proceed efficiently.[1] If the reaction is performed at room temperature, consider increasing the heat. Running small-scale trials at different temperatures (e.g., 50 °C, 80 °C, reflux) can help identify the optimal condition.
-
Solvent: The choice of solvent is critical. Alcohols like ethanol or methanol are common. Sometimes a mixture, such as ethanol/water, can significantly improve yields.[3]
-
Reaction Time: The reaction may not have run long enough for completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
-
-
Incorrect Stoichiometry:
-
While the core reaction is a 1:1 condensation, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the thioamide is inexpensive and easily removed during workup.[5]
-
Issue 2: Formation of Multiple Products or Regioisomers
Question: My reaction with an unsymmetrical thioamide is producing a mixture of isomers that are difficult to separate. How can I control the regioselectivity?
Answer: When using N-substituted thioureas or other unsymmetrical thioamides, the formation of regioisomers is a known challenge. The reaction can produce both 2-aminothiazoles and 2-imino-2,3-dihydrothiazoles.[6]
Control Strategies:
-
pH Control: The regioselectivity of the Hantzsch synthesis is highly dependent on the pH of the reaction medium.
-
Neutral/Basic Conditions: In neutral solvents, the condensation of α-haloketones with N-monosubstituted thioureas typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[6]
-
Acidic Conditions: Performing the reaction under strongly acidic conditions (e.g., in a mixture of 10M HCl and ethanol) can favor the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles.[6]
-
-
Mechanism Consideration: The initial nucleophilic attack can occur from either the sulfur or nitrogen atom of the thioamide. The "hard" carbonyl carbon of the ketone typically reacts with the "hard" nitrogen nucleophile, while the "soft" alkyl halide carbon reacts with the "soft" sulfur nucleophile.[2] Understanding this principle can help predict the major product. The reaction generally starts with an Sₙ2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone.[7][8]
Issue 3: Difficulty in Product Purification
Question: My crude product is impure, and I'm struggling to purify the final thiazole compound. What are the common impurities and best purification methods?
Answer: Purification can be challenging due to unreacted starting materials, side products, or the physical properties of the thiazole derivative itself.
Common Impurities & Purification Techniques:
-
Unreacted Starting Materials: Excess thiourea or thioamide is a common impurity.
-
Washing: Since many thiazole products are poorly soluble in water, washing the crude solid with water can remove water-soluble starting materials like thiourea.[5][7]
-
Acid/Base Extraction: If the thiazole product has a basic nitrogen atom, it can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by adding a base.
-
-
Side Products:
-
Recrystallization: This is a powerful technique if a suitable solvent system can be found. Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) to find one where the product has high solubility at high temperatures and low solubility at room temperature.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities.[9] A gradient of solvents, such as ethyl acetate in hexane, is often effective.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing a thiazole ring?
The most traditional and widely used method is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide.[10][11] Other notable methods include the Cook-Heilbron synthesis for producing 5-aminothiazoles and the Robinson-Gabriel synthesis .[10][12] Due to its simplicity and ability to introduce a variety of functional groups, the Hantzsch method remains highly popular.[10]
Q2: My thioamide starting material seems to be degrading. How can I improve its stability?
Thioamides can be susceptible to hydrolysis, especially under harsh acidic or basic conditions. It is best to use them shortly after preparation or purchase. If synthesizing your own, ensure they are thoroughly dried and stored in a desiccator away from moisture. For the reaction itself, using milder conditions or shorter reaction times may help prevent degradation.
Q3: Are there greener alternatives to the classical Hantzsch synthesis?
Yes, significant progress has been made in developing more environmentally benign methods.[10] These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and often leads to higher yields and purer products.[13][14]
-
Ultrasonic irradiation: Like microwave synthesis, ultrasound can accelerate the reaction.[3]
-
Use of green solvents: Water or ethanol/water mixtures are effective and safer alternatives to many organic solvents.[3]
-
Catalyst-free and solvent-free conditions: Some modern protocols allow for the reaction to proceed under solvent-free conditions, minimizing waste.[14]
Q4: Can this synthesis be scaled up for industrial production?
Scaling up the Hantzsch synthesis can present challenges such as heat transfer management (the reaction can be exothermic), reagent addition control, and ensuring homogenous mixing. The toxicity of α-haloketones is also a significant concern at larger scales.[10] However, with careful process optimization and engineering controls, it is used in industrial settings. The development of one-pot, multi-component reactions is also making the synthesis more efficient and scalable.[3]
Data & Protocols
Table 1: Effect of Reaction Conditions on Yield
This table summarizes data from a study on a one-pot synthesis of Hantzsch thiazole derivatives, illustrating how changing the solvent and temperature can impact product yield.
| Entry | Solvent (v/v) | Temperature (°C) | Yield (%) |
| 1 | H₂O | Reflux | 50 |
| 2 | Ethanol | Reflux | 75 |
| 3 | Acetonitrile | Reflux | 62 |
| 4 | Dichloromethane | Reflux | Trace |
| 5 | Ethanol/H₂O (1:1) | 50 | 70 |
| 6 | Ethanol/H₂O (1:1) | Reflux | 87 |
Data adapted from a study on multi-component Hantzsch synthesis.[3]
Experimental Protocol: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a typical lab-scale synthesis of a simple thiazole derivative.[7][15]
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.5 eq)
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Solvent Addition: Add methanol (e.g., 10 mL per gram of 2-bromoacetophenone) to the flask.
-
Heating: Heat the mixture with stirring to a gentle reflux (approximately 65-70 °C for methanol). The solids should dissolve as the reaction progresses.
-
Reaction Time: Maintain the reflux for 30-60 minutes. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as the mobile phase).[7]
-
Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Workup: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 times the volume of the methanol used).[7] Stir vigorously. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (filter cake) thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.
-
Drying: Allow the product to air-dry on a watch glass or in a desiccator. The crude product is often pure enough for characterization.[7]
Visualizations
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield thiazole synthesis reactions.
Hantzsch Thiazole Synthesis Pathway
Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. bepls.com [bepls.com]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. sussex.figshare.com [sussex.figshare.com]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid and encountering solubility challenges. This document provides a comprehensive overview of the compound's solubility characteristics, troubleshooting strategies, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: Quantitative solubility data is available for a limited number of solvents. The compound shows moderate solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Its solubility is significantly lower in aqueous solutions, even when buffered. For a detailed breakdown of solubility values, please refer to the Quantitative Solubility Data table below.
Q2: Why is my compound not dissolving in aqueous solutions?
A2: this compound has low intrinsic aqueous solubility. This is due to the presence of a largely aromatic and heterocyclic structure. The solubility in aqueous solutions is highly dependent on the pH of the solution.
Q3: How does pH influence the solubility of this compound?
A3: The molecule contains both a carboxylic acid group and a basic pyridyl group, making its solubility highly pH-dependent. At low pH, the pyridyl nitrogen is protonated, increasing solubility. Conversely, at high pH, the carboxylic acid is deprotonated to a carboxylate, which also enhances solubility. The lowest solubility is expected at its isoelectric point. The predicted pKa for the carboxylic acid is approximately 1.71 ± 0.37.
Q4: Are there any recommended solvent systems for this compound?
A4: For initial stock solutions, DMSO and DMF are recommended. For aqueous-based assays, a co-solvent system, such as a mixture of DMSO and a buffer like PBS, can be employed. However, it is crucial to be aware of the potential for precipitation when diluting the DMSO stock into an aqueous medium.
Q5: What are the safety precautions I should take when handling this compound?
Troubleshooting Guide
Issue: The compound has precipitated out of my aqueous buffer solution.
-
Question: Did you observe precipitation immediately after diluting a concentrated organic stock solution into the aqueous buffer?
-
Answer: This is a common issue known as "crashing out." The rapid change in solvent polarity from a high-solubility organic solvent to a low-solubility aqueous environment can cause the compound to exceed its solubility limit and precipitate.
-
Troubleshooting Steps:
-
Try a more gradual dilution process. Add the aqueous buffer to the organic stock solution slowly while vortexing.
-
Consider using a co-solvent system with a higher percentage of the organic solvent if your experimental conditions allow.
-
Investigate the effect of pH on your buffer system. Adjusting the pH away from the isoelectric point of the compound can significantly increase its solubility.
-
-
-
-
Question: Is the pH of your aqueous buffer near the predicted isoelectric point of the compound?
-
Answer: The compound's solubility will be at its minimum at its isoelectric point.
-
Troubleshooting Steps:
-
Measure the pH of your final solution.
-
Adjust the pH to be either more acidic (e.g., pH < 4) or more basic (e.g., pH > 7) to increase solubility. The choice of pH will depend on the stability of the compound and the requirements of your experiment.
-
-
-
Issue: I am unable to dissolve the compound in my desired organic solvent.
-
Question: Have you tried gentle heating or sonication?
-
Answer: Increasing the temperature or using ultrasonic agitation can help overcome the activation energy barrier for dissolution.
-
Troubleshooting Steps:
-
Gently warm the solvent-compound mixture in a water bath. Be cautious not to exceed the boiling point of the solvent or degrade the compound.
-
Place the mixture in an ultrasonic bath for short intervals.
-
-
-
-
Question: Is the solvent appropriate for the compound's polarity?
-
Answer: "Like dissolves like." While the compound has polar functional groups, its overall structure has significant non-polar character.
-
Troubleshooting Steps:
-
Refer to the Qualitative Solubility Table below for guidance on solvent selection.
-
Consider using a solvent with a polarity that better matches the compound.
-
-
-
Quantitative Solubility Data
| Solvent System | Concentration (mg/mL) |
| Dimethylformamide (DMF) | 1.5 |
| Dimethyl sulfoxide (DMSO) | 2 |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 |
Qualitative Solubility in Common Organic Solvents
| Solvent | Predicted Qualitative Solubility | Rationale |
| Ethanol | Sparingly Soluble to Soluble | The presence of the polar carboxylic acid and pyridyl groups should allow for some interaction with the polar protic ethanol. |
| Methanol | Sparingly Soluble to Soluble | Similar to ethanol, methanol is a polar protic solvent that should solubilize the compound to some extent. |
| Acetone | Sparingly Soluble | Acetone is a polar aprotic solvent. The solubility is expected to be limited but may be enhanced with heating. |
| Acetonitrile | Sparingly Soluble | Acetonitrile is a polar aprotic solvent, and similar to acetone, the solubility is likely to be limited. |
| Water | Insoluble to Very Sparingly Soluble | The compound has low intrinsic aqueous solubility, which is highly pH-dependent. |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., Ethanol, PBS buffer at a specific pH)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm pore size)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-point study (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Concentration Analysis:
-
Prepare a standard curve of the compound in the same solvent using a series of known concentrations.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the standard curve.
-
Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.
-
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility problems.
Technical Support Center: Stability of Thiazole Compounds in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazole-containing compounds.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of my thiazole compound in biological assays.
-
Question: My thiazole compound shows variable or significantly reduced potency in my cellular/enzymatic assays compared to initial screens. What could be the cause?
-
Answer: This issue often points to the degradation of your compound in the assay medium. Thiazole rings and their derivatives can be susceptible to various degradation pathways depending on the experimental conditions. Key factors to investigate include:
-
pH of the Solution: The thiazole ring can be prone to hydrolysis, particularly under alkaline conditions. Verify the pH of your stock solutions and final assay buffers.
-
Presence of Oxidizing Agents: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones, altering the compound's properties. Ensure your solvents and reagents are free from peroxides.
-
Light Exposure: Aromatic heterocyclic compounds can be susceptible to photodegradation. Protect your solutions from light, especially during long incubation periods.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time your compound spends at room temperature.
-
Issue 2: Appearance of new, unidentified peaks in my HPLC analysis over time.
-
Question: When I re-analyze my thiazole compound solution after a period of storage, I observe new peaks in the chromatogram. What are these and how can I identify them?
-
Answer: The appearance of new peaks is a strong indicator of compound degradation. These new peaks represent degradation products. To identify them, consider the following steps:
-
Forced Degradation Studies: Intentionally degrade your compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products. This will help in confirming if the new peaks in your stored sample correspond to these degradation products.
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry to determine the molecular weights of the new peaks. Fragmentation patterns from MS/MS can provide structural information about the degradation products. For example, an increase in mass might suggest oxidation.
-
NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
-
Issue 3: My thiazole compound is precipitating out of the aqueous buffer.
-
Question: I'm having trouble keeping my thiazole compound dissolved in my aqueous assay buffer, leading to inaccurate results. How can I improve its solubility?
-
Answer: Solubility issues can be addressed through several strategies:
-
Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not affect your biological system.
-
pH Adjustment: If your compound has ionizable groups, its solubility will be pH-dependent. Determine the pKa of your compound and adjust the buffer pH to favor the more soluble ionized form.
-
Formulation Strategies: For in vivo studies or challenging in vitro assays, consider using formulation aids like cyclodextrins or lipid-based delivery systems to enhance solubility.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common degradation pathways for thiazole compounds?
-
A1: The primary degradation pathways for thiazole derivatives include:
-
Hydrolysis: The thiazole ring can undergo cleavage, especially under strong acidic or alkaline conditions.
-
Oxidation: The sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones.[1]
-
Photodegradation: Exposure to light, particularly UV light, can lead to complex rearrangements and degradation of the aromatic ring system.[2]
-
-
Q2: How can I perform a quick preliminary stability assessment of my compound?
-
A2: To quickly check for instability, prepare a solution of your compound in the intended experimental buffer. Analyze a sample immediately by HPLC (this is your t=0 reference). Then, incubate the solution under your experimental conditions (e.g., 37°C, protected from light) and analyze aliquots at several time points (e.g., 2, 4, 8, and 24 hours). A decrease in the peak area of the parent compound and the emergence of new peaks will indicate instability.
-
Q3: What are the recommended storage conditions for thiazole compounds?
-
A3:
-
Solid Form: Store in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is often suitable.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Data Presentation
Table 1: Summary of Forced Degradation of Dasatinib (a thiazole-containing drug)
| Stress Condition | Time | Temperature | Degradation Products Identified |
| 1 N HCl | 5 hours | 70°C | 2-(5-chloro-6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide[3][4] |
| Oxidative (e.g., H₂O₂) | - | - | Dasatinib N-oxide[1][4] |
| Alkaline | - | - | Degradation observed[5] |
| Photolytic | - | - | Degradation observed[3] |
| Thermal | - | - | Degradation observed[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Thiazole Compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 70°C) for a defined period (e.g., 5 hours).[3]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 N NaOH.
-
Dilute the solution to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 70°C) for a defined period.
-
After incubation, cool and neutralize with 1 N HCl.
-
Dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an appropriate concentration of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a defined period, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial with the solid compound in a calibrated oven at an elevated temperature (e.g., 105°C) for a set time (e.g., 24 hours).[6]
-
After exposure, allow the sample to cool, reconstitute in the initial solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute both the exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general workflow for developing an HPLC method capable of separating the parent thiazole compound from its degradation products.
-
Column and Mobile Phase Selection:
-
Initial Gradient Run:
-
Perform a broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) with a solution of the stressed samples (a mixture of all forced degradation samples can be used).
-
This initial run will help to determine the approximate retention times of the parent compound and its degradation products.
-
-
Method Optimization:
-
Adjust the gradient profile (slope and duration), flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
The detection wavelength should be set at the λmax of the parent compound, and a photodiode array (PDA) detector is recommended to assess peak purity.[3]
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the parent compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking known amounts of the parent compound into a placebo mixture.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
avoiding byproduct formation in thiazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for avoiding byproduct formation during thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for thiazole synthesis, and what are its main advantages?
The most widely used method is the Hantzsch thiazole synthesis. Its main advantages include the use of readily available starting materials (α-haloketones and thioamides), generally high yields, and a straightforward procedure. The reaction involves the condensation of an α-haloketone with a thioamide, leading to the formation of the thiazole ring.[1][2]
Q2: What are the most common byproducts in Hantzsch thiazole synthesis?
The most frequently encountered byproducts include:
-
Isomeric 2-imino-2,3-dihydrothiazoles: These are particularly common when the reaction is carried out under acidic conditions.[3][4]
-
Bis-thiazole adducts: These can form from the reaction of two intermediate molecules.[3]
-
Degradation products: Excessive heat or harsh reaction conditions can lead to the decomposition of reactants or the final product.[3]
Q3: How can I monitor the progress of my thiazole synthesis reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[5][6] By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate, you can visualize the consumption of starting materials and the formation of the product and any byproducts.
Q4: Are there greener alternatives to traditional thiazole synthesis methods?
Yes, several environmentally benign approaches have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of greener solvents like water or solvent-free conditions.[5][7] Catalysts such as silica-supported tungstosilisic acid have also been used to promote the reaction under milder conditions.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction using TLC to ensure it has gone to completion. If necessary, incrementally increase the reaction time or temperature. Consider using microwave-assisted synthesis for faster reaction rates.[3] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[3][8] |
| Poor Quality of Starting Materials | Purify starting materials before use. For example, α-haloketones can often be purified by vacuum distillation.[3] Impurities can interfere with the reaction and lead to side product formation. |
| Degradation of Reactants or Product | Optimize the reaction temperature. Start with a lower temperature and gradually increase it. Excessive heat can cause decomposition.[3] |
Problem 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Recommended Solution |
| Isomer Formation (2-imino-2,3-dihydrothiazole) | Avoid acidic conditions, as they are known to promote the formation of this isomeric byproduct.[3][4] Neutral or slightly basic conditions are generally preferred. |
| Formation of Bis-thiazole Adducts | This can occur when reaction intermediates react with each other. Optimizing stoichiometry and reaction concentration can help minimize this. |
| Unidentified Impurities | Ensure the purity of your starting materials and solvents. Water can sometimes be detrimental, so using anhydrous solvents may be beneficial. |
Quantitative Data
Table 1: Comparison of Conventional Heating vs. Ultrasonic Irradiation for the Synthesis of Substituted Hantzsch Thiazole Derivatives
Reaction Conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and substituted benzaldehyde (1 mmol) in ethanol/water (1/1) with silica-supported tungstosilisic acid as a catalyst.[5]
| Substituent on Benzaldehyde | Conventional Heating (65 °C) | Ultrasonic Irradiation (Room Temp.) |
| Time (h) | Yield (%) | |
| 4-Cl | 2 | 88 |
| 4-F | 3.5 | 80 |
| 4-OH | 3.5 | 82 |
| 2,4-diCl | 2 | 85 |
| 2,3-diOH | 3.5 | 79 |
| 4-OCH₃ | 3.5 | 75 |
| 3-OCH₃ | 2 | 84 |
| 2-OCH₃ | 2 | 82 |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-phenylthiazole (Conventional Heating)
This protocol is adapted from a standard laboratory procedure for Hantzsch thiazole synthesis.[2]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate solution (20 mL)
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.
Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazoles (Ultrasonic Irradiation)
This protocol is based on an environmentally benign method for synthesizing Hantzsch thiazole derivatives.[5]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (15 mol%)
-
Ethanol/Water (1/1, 5 mL)
Procedure:
-
Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and the silica-supported tungstosilisic acid catalyst in a suitable reaction vessel.
-
Add the ethanol/water solvent mixture.
-
Place the vessel in an ultrasonic bath and irradiate at room temperature for 1.5 to 2 hours, monitoring the reaction by TLC.
-
Upon completion, filter the solid and wash with ethanol.
-
Dissolve the remaining solid in acetone and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate under vacuum and dry the resulting product.
Visualizations
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Caption: A logical workflow for troubleshooting common issues in thiazole synthesis.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting HPLC Separation of Thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed during the HPLC analysis of thiazole derivatives?
A1: The most frequently encountered issues include peak tailing, poor resolution between closely related thiazole derivatives or impurities, retention time instability, and baseline noise or drift.[1][2] These problems can often be attributed to the chemical nature of thiazole derivatives and their interactions with the HPLC column and mobile phase.
Q2: Why are thiazole derivatives prone to causing peak tailing in reversed-phase HPLC?
A2: Many thiazole derivatives contain basic nitrogen atoms within their ring structure. These basic functional groups can engage in secondary interactions with residual acidic silanol groups present on the surface of conventional silica-based stationary phases (like C18).[3][4] This interaction is a common cause of peak tailing, where the peak is asymmetrically broadened with a drawn-out trailing edge.[3][4]
Q3: What is the initial step to diagnose the cause of peak tailing?
A3: A good first step is to determine if the tailing is due to a chemical interaction or a physical problem within the HPLC system.[5] This can be done by injecting a neutral compound that is not expected to interact with the stationary phase. If the neutral compound exhibits a symmetrical peak while your thiazole derivative tails, the issue is likely chemical (acid-base interaction).[5] If both peaks tail, it could indicate a physical problem like a column void or issues with system plumbing.[5]
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My thiazole derivative is exhibiting significant peak tailing. How can I improve the peak shape?
A: Peak tailing for thiazole derivatives is often due to interactions with the stationary phase. Here are several strategies to mitigate this issue, presented in a logical troubleshooting workflow.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions with basic thiazole derivatives.[3][6] This is often achieved by adding an acid like phosphoric acid or formic acid to the mobile phase.[7]
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration (typically in the range of 10-50 mM) can help to mask the residual silanol sites and improve peak shape.[6][8]
-
Use a Different Column:
-
Modify Organic Solvent: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. A modest increase of 5-10% in the organic modifier can sometimes improve peak symmetry.[6]
Issue 2: Poor Resolution
Q: I am unable to separate my target thiazole derivative from a closely related impurity. What steps can I take to improve resolution?
A: Improving resolution involves manipulating the selectivity, efficiency, and retention of your chromatographic system.
Logical Flow for Improving Resolution
Caption: Logical flow for improving chromatographic resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks.
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity and improve separation. Also, finely adjusting the percentage of the organic modifier is a critical step.
-
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, the stationary phase may not be suitable.
-
Consider a column with a different stationary phase (e.g., phenyl-hexyl or cyano) to introduce different separation mechanisms like pi-pi interactions.
-
Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and can lead to better resolution.[7]
-
-
Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve the separation of closely eluting compounds.
Issue 3: Retention Time Variability
Q: The retention times for my thiazole derivatives are shifting between injections. What could be the cause?
A: Unstable retention times are often due to issues with the mobile phase preparation, column equilibration, or the HPLC pump.[9]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration is a common cause of retention time drift.[2]
-
Check Mobile Phase Preparation:
-
In reversed-phase chromatography, the mobile phase composition, especially the organic solvent to aqueous buffer ratio, significantly impacts retention.[9] Ensure accurate and consistent preparation of the mobile phase.
-
If preparing the mobile phase online using a gradient mixer, ensure the proportioning valves are functioning correctly.[9]
-
Degas the mobile phase adequately to prevent air bubbles from entering the pump, which can cause pressure fluctuations and retention time shifts.[1][10]
-
-
Inspect the HPLC System:
Experimental Protocols
Protocol 1: General Reversed-Phase Method for Thiazole Derivatives
This protocol is a starting point for the analysis of various thiazole derivatives.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 238 nm, 272 nm)[11][12] |
| Injection Volume | 10 µL |
Protocol 2: Method for Basic Thiazole Derivatives Prone to Tailing
This method is optimized to reduce peak tailing for basic analytes.
| Parameter | Condition |
| Column | End-capped C18 or Low Silanol Activity C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV, wavelength determined by analyte's UV spectrum |
| Injection Volume | 5 µL |
Quantitative Data Summary
The following table summarizes typical method parameters found in the literature for the analysis of thiazole derivatives, which can be used as a reference for method development.
| Compound Type | Column | Mobile Phase | Detection (nm) | Reference |
| Thiazole | Newcrom R1 | Water/Acetonitrile/Phosphoric Acid | N/A | [7] |
| Mercaptothiazole | Diaspher-110-C18 (5 µm) | Acetonitrile/Acetate Buffer (pH 4.7) (5:95) | 320 | [13] |
| General Thiazole Derivative | Phenomax C18 (5 µm) | Water/Methanol (30:70) | 238 | [11] |
| Aminothiazole | Phenomenex Luna C18 (5 µm) | 0.1% Orthophosphoric Acid in Water/Acetonitrile | 272 | [12] |
| Indole-Thiazole Derivative | C18 | Acetonitrile/Water | N/A | [14] |
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance with Metallo-β-Lactamase (MBL) Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with metallo-β-lactamase (MBL) inhibitors. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with MBL inhibitors, providing potential causes and solutions in a question-and-answer format.
Issue 1: No observed synergistic effect in a checkerboard assay.
-
Question: I am not observing the expected synergistic effect between my MBL inhibitor and a β-lactam antibiotic in a checkerboard assay. What could be the reason?
-
Answer: A lack of synergy in a checkerboard assay can stem from several factors. Firstly, the MBL inhibitor may not be effective against the specific MBL variant expressed by the bacterial strain you are using. There is significant structural diversity among MBLs, and an inhibitor potent against one type (e.g., NDM-1) may be less effective against another (e.g., VIM-2 or IMP-1).[1] It is also possible that the bacterial strain possesses other resistance mechanisms, such as efflux pumps or altered penicillin-binding proteins (PBPs), that are not addressed by the MBL inhibitor. Additionally, the inhibitor itself may have poor cell permeability, preventing it from reaching its target in whole-cell assays. Finally, experimental conditions such as the choice of growth medium (e.g., using LB instead of the recommended Mueller-Hinton Broth) can influence the results.
Issue 2: High background or no signal in an MBL enzyme kinetics assay.
-
Question: My MBL enzyme kinetics assay using a chromogenic substrate like nitrocefin is showing high background absorbance or no change in signal. How can I troubleshoot this?
-
Answer: High background in a nitrocefin-based assay can be due to the spontaneous degradation of the substrate. Ensure that your nitrocefin stock solution is fresh and has been stored protected from light at -20°C.[2] If you observe no color change even in the positive control, your enzyme may be inactive, or the assay buffer may be suboptimal. MBLs are zinc-dependent enzymes, so the assay buffer should be maintained at a physiological pH (typically 7.0–7.5) and may require supplementation with Zn2+.[3] Conversely, if the negative control (no enzyme) shows a color change, one of your reagents may be contaminated with a β-lactamase.
Issue 3: Discrepancy between biochemical (IC50) and microbiological (MIC) data.
-
Question: My MBL inhibitor shows a potent IC50 value in a biochemical assay, but it does not significantly reduce the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in a whole-cell assay. Why is there a discrepancy?
-
Answer: This is a common challenge in MBL inhibitor development and often points to issues with the inhibitor's ability to reach its target in a cellular context. The compound may have poor permeability across the bacterial cell membrane, or it could be actively removed from the cell by efflux pumps. Another possibility is that the inhibitor is unstable in the growth medium or is metabolized by the bacteria. It's also important to consider that the in vitro enzymatic assay conditions (e.g., pH, zinc concentration) may not perfectly replicate the periplasmic environment where the MBLs are located in Gram-negative bacteria.
Issue 4: Inconsistent results between different synergy testing methods.
-
Question: I am getting conflicting results between my checkerboard assay and time-kill kinetic studies. Why might this be happening?
-
Answer: Checkerboard assays provide a static snapshot of synergy at a single time point (usually 18-24 hours), while time-kill assays offer a dynamic view of the interaction over time.[4] A combination that appears synergistic in a checkerboard assay might be bacteriostatic rather than bactericidal, which would be revealed in a time-kill study.[5] Differences in inoculum size, growth phase of the bacteria, and the specific concentrations tested can also contribute to divergent results between the two methods. It is often recommended to use time-kill assays to confirm and further characterize synergistic interactions observed in checkerboard assays.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the experimental use of MBL inhibitors.
-
Question: What is the appropriate concentration range for an MBL inhibitor in a synergy assay?
-
Answer: The concentration range for the MBL inhibitor in a synergy assay, such as a checkerboard, should be guided by its potency (IC50 value) and its own intrinsic antibacterial activity, if any. Typically, you would test a range of concentrations above and below the IC50 value. For the β-lactam antibiotic, the concentrations should span from well above its MIC for the resistant strain down to sub-inhibitory levels. A common approach is to use a dilution series ranging from 4x the MIC to 1/16th of the MIC for the antibiotic.
-
Question: How do I interpret the Fractional Inhibitory Concentration (FIC) Index?
-
Answer: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the interaction between two antimicrobial agents.[6] It is calculated using the formula: FICI = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone). The results are generally interpreted as follows:
-
Question: How can I determine the mechanism of action of my MBL inhibitor?
-
Answer: MBL inhibitors primarily act through two mechanisms: zinc ion chelation (stripping the essential zinc ions from the enzyme's active site) or by forming a ternary complex with the zinc ions and the enzyme.[9][10] To distinguish between these, you can perform equilibrium dialysis or use spectroscopic techniques. In an equilibrium dialysis experiment, if the inhibitor acts by zinc stripping, you will observe a reduction in the metal content of the MBL after incubation with the inhibitor and dialysis.[11] Spectroscopic methods, such as monitoring changes in the absorbance of cobalt-substituted MBLs, can also provide insights into whether the inhibitor directly coordinates with the active site metal ions.
-
Question: What are some important controls to include in my MBL inhibitor experiments?
-
Answer: Robust controls are crucial for reliable data. In enzymatic assays, include a positive control (enzyme with no inhibitor) and a negative control (no enzyme). For synergy assays, you should determine the MIC of the antibiotic and the inhibitor alone. A growth control (no drugs) and a sterility control (no bacteria) are also essential. When testing for the mechanism of action, a known zinc chelator like EDTA can be used as a positive control for the zinc-stripping mechanism.
-
Question: How can I assess the potential for off-target effects or cytotoxicity of my MBL inhibitor?
-
Answer: It is important to evaluate whether your MBL inhibitor affects mammalian cells, especially if it is a zinc-binding compound, as it could potentially inhibit host metalloenzymes.[12] Cytotoxicity can be assessed using standard cell-based assays, such as the MTT assay, with a relevant mammalian cell line (e.g., HepG2 human liver cells).[13] To check for off-target effects on other metalloenzymes, you can test your inhibitor against a panel of human zinc-dependent enzymes.
Data Presentation
Table 1: Inhibitory Potency (IC50 in µM) of Selected MBL Inhibitors Against Clinically Relevant MBLs
| Inhibitor | NDM-1 | IMP-1 | VIM-2 | Reference |
| d-captopril | 20.1 | 7.2 | 0.072 | [14] |
| l-captopril | >500 | 20.3 | 4.3 | [14] |
| Thiol-based Inhibitor 41 | 0.08 | 0.08 | 0.06 | [15] |
| Rhodanine-derived enethiol 40 | - | 0.09 | 0.06 | [15] |
| N-aryl mercaptoacetamide 1 | - | 0.86 | - | [16] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Fold Reduction in Meropenem MIC in the Presence of MBL Inhibitors Against MBL-Producing Bacteria
| Bacterial Strain | MBL Produced | MBL Inhibitor | Inhibitor Concentration (µM) | MIC Fold Reduction | Reference |
| E. coli (NDM-1 expressing) | NDM-1 | Trifluoromethylated captopril analog | - | up to 64 | [15] |
| P. aeruginosa (VIM-2 expressing) | VIM-2 | Trifluoromethylated captopril analog | - | up to 8 | [15] |
| K. pneumoniae (NDM-1 expressing) | NDM-1 | Tris-picolylamine derivative 24 | 50 | >128 | [15] |
| P. aeruginosa (VIM-2 expressing) | VIM-2 | BP1 | - | >8 | [17] |
| K. pneumoniae (NDM producing) | NDM | Novel β-lactam MBLI 24b/24c | - | >32 | [4] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol outlines the broth microdilution checkerboard method to assess the synergy between an MBL inhibitor and a β-lactam antibiotic.
-
Preparation of Reagents:
-
Prepare stock solutions of the β-lactam antibiotic and the MBL inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum of the MBL-producing strain equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB). Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay plate.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Create a two-fold serial dilution of the β-lactam antibiotic along the x-axis (e.g., columns 1-10).
-
Create a two-fold serial dilution of the MBL inhibitor along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the antibiotic dilutions (MIC of antibiotic alone).
-
Row H should contain only the inhibitor dilutions (MIC of inhibitor alone).
-
Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to all wells except the sterility control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index as described in the FAQs.
-
Protocol 2: MBL Enzyme Kinetics Assay using Nitrocefin
This protocol describes a spectrophotometric assay to determine the kinetic parameters of MBL activity and the IC50 of an inhibitor.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, with 50 µM ZnSO4).
-
Prepare a stock solution of nitrocefin (e.g., 10 mg/mL in DMSO) and a working solution (e.g., 100 µM in assay buffer).[2]
-
Prepare a solution of the purified MBL enzyme in assay buffer to a concentration that gives a linear rate of hydrolysis for at least 10 minutes.
-
Prepare serial dilutions of the MBL inhibitor in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the MBL enzyme, and the MBL inhibitor (or vehicle control) to a final volume of 90 µL.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the nitrocefin working solution to each well.
-
Immediately measure the absorbance at 486 nm kinetically for 10-30 minutes using a microplate reader.[3][18]
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot.
-
To determine the IC50, plot the percentage of inhibition [(V0,control - V0,inhibitor) / V0,control] x 100 against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Mandatory Visualizations
Caption: MBL-mediated hydrolysis of a β-lactam antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nitrocefin.com [nitrocefin.com]
- 4. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 7. researchgate.net [researchgate.net]
- 8. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nitrocefin.com [nitrocefin.com]
Validation & Comparative
Validating the Synthesis of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The primary and most established method, the Hantzsch thiazole synthesis, is detailed alongside a potential alternative approach. This document aims to offer an objective comparison of their performance based on available data and general principles of synthetic chemistry, supported by detailed experimental protocols.
Overview of Synthetic Strategies
The synthesis of 2-aryl-4-methyl-thiazole-5-carboxylic acids, including the 3-pyridyl derivative, predominantly relies on the robust and versatile Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide with an α-haloketone. An alternative approach could involve the modification of a pre-formed thiazole ring. Below, we compare these strategies.
Performance Comparison
Quantitative data for the direct synthesis of this compound is not extensively available in the public domain. However, data from the synthesis of the closely related 4-methylthiazole-5-carboxylic acid and isomeric pyridyl derivatives allows for a reasonable comparison of the expected performance of different synthetic routes.
| Parameter | Hantzsch Thiazole Synthesis | Alternative Method (Hypothetical) |
| Starting Materials | Pyridine-3-carbothioamide, Ethyl 2-chloroacetoacetate | 2-Amino-4-methylthiazole-5-carboxylic acid, 3-halopyridine |
| Reaction Steps | Typically 2 steps (ester synthesis and hydrolysis) | Typically 1-2 steps (e.g., cross-coupling) |
| Reported/Expected Yield | Good to excellent (A related synthesis reports a total yield of around 75%[1]) | Variable, dependent on coupling efficiency |
| Reported/Expected Purity | High (>98% achievable after purification[1]) | Generally high, but may require extensive purification to remove metal catalysts |
| Scalability | Well-established for large-scale production | May be limited by catalyst cost and availability |
| Key Advantages | High convergence, readily available starting materials, reliable | Potentially shorter route if starting materials are available |
| Key Disadvantages | Use of lachrymatory α-haloketones | Use of expensive metal catalysts, potential for side reactions |
Experimental Protocols
Primary Method: Hantzsch Thiazole Synthesis
This method proceeds in two main stages: the synthesis of the ethyl ester followed by its hydrolysis.
Stage 1: Synthesis of Ethyl 2-(3-Pyridyl)-4-methylthiazole-5-carboxylate
A procedure adapted from the synthesis of the 4-pyridyl isomer provides a reliable protocol.[2]
-
Reactants:
-
Pyridine-3-carbothioamide
-
Ethyl 2-chloro-3-oxobutanoate (ethyl 2-chloroacetoacetate)
-
Absolute Ethanol (solvent)
-
10% Sodium Bicarbonate solution
-
-
Procedure:
-
A mixture of pyridine-3-carbothioamide (1 equivalent) and ethyl 2-chloro-3-oxobutanoate (1 equivalent) is refluxed in absolute ethanol for approximately 5 hours.
-
After cooling, the reaction mixture is poured into cold water.
-
The solution is neutralized with a 10% sodium bicarbonate solution.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
-
Stage 2: Hydrolysis to this compound
-
Reactants:
-
Ethyl 2-(3-Pyridyl)-4-methylthiazole-5-carboxylate
-
Aqueous solution of a base (e.g., Sodium Hydroxide)
-
Ethanol (co-solvent)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
The ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Alternative Method: Cross-Coupling Approach (Hypothetical)
A plausible alternative could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a pre-functionalized thiazole and a pyridine derivative.
-
Reactants:
-
2-Bromo-4-methylthiazole-5-carboxylic acid (or its ester)
-
Pyridine-3-boronic acid (for Suzuki coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
-
Procedure:
-
A mixture of the bromothiazole derivative, pyridine-3-boronic acid, palladium catalyst, and base in the chosen solvent system is heated under an inert atmosphere until the reaction is complete.
-
The reaction mixture is cooled and the catalyst is removed by filtration.
-
The solvent is evaporated, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography.
-
If an ester was used, a final hydrolysis step (as described in the primary method) is required.
-
Logical Workflow for Synthesis Validation
The following diagram illustrates a typical workflow for validating the synthesis of the target compound.
Caption: A logical workflow for the synthesis and subsequent validation of this compound.
Hantzsch Thiazole Synthesis Pathway
The Hantzsch synthesis is a classic method for the formation of thiazole rings. The reaction proceeds through a series of well-established steps.
Caption: The reaction pathway for the Hantzsch synthesis of this compound.
References
A Comparative Guide to the Synthesis of Thiazole Carboxylic Acids
Thiazole carboxylic acids are pivotal structural motifs in medicinal chemistry and drug development, finding application as key intermediates in the synthesis of a wide array of biologically active compounds. The efficient and versatile synthesis of these heterocyclic acids is, therefore, of paramount importance to researchers and scientists in the field. This guide provides an objective comparison of common synthetic methodologies for preparing thiazole carboxylic acids, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods
The synthesis of thiazole carboxylic acids can be broadly categorized into methods that construct the thiazole ring and those that modify a pre-existing thiazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Synthesis Method | Target Product | Starting Materials | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Limitations |
| Hantzsch Thiazole Synthesis | 2-Amino-4-phenylthiazole (precursor) | 2-Bromoacetophenone, Thiourea | Methanol, 100°C | High | 30 min | High yielding, simple procedure, readily available starting materials. | Primarily yields 2-aminothiazoles; subsequent steps needed for carboxylic acid. |
| Cook-Heilbron Synthesis | 5-Amino-2-benzylthiazole (precursor) | Dithiophenylacetic acid, Aminoacetonitrile | Room temperature | Good | Not specified | Mild reaction conditions. | Limited to the synthesis of 5-aminothiazoles. |
| Oxidation of Methylthiazole | Thiazole-4-carboxylic acid | 4-Methylthiazole, Nitric acid, Sulfuric acid | 85°C | 71 | 5 hours | Direct conversion of a simple precursor. | Requires strong oxidizing agents and high temperatures. |
| Hydrolysis of Thiazole Ester | Thiazole-4-carboxylic acid | Methyl thiazole-4-carboxylate, Sodium hydroxide | Reflux | 89.4 | 1 hour | High yield, clean reaction. | Requires the prior synthesis of the corresponding ester. |
| Halogen-Metal Exchange | Thiazole-5-carboxylic acid | 5-Bromothiazole, n-Butyllithium, CO2 | -78°C to room temp. | Not specified | Not specified | Allows for the synthesis of otherwise difficult to access isomers. | Requires cryogenic temperatures and organolithium reagents. |
Experimental Protocols
This method provides a precursor that can be further modified to introduce a carboxylic acid group.
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[1]
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[1]
-
Filter the mixture through a Buchner funnel and wash the filter cake with water.
-
Dry the collected solid to obtain 2-amino-4-phenylthiazole.
This protocol describes a direct oxidation approach.
Procedure:
-
To a solution of 4-methylthiazole, add concentrated sulfuric acid and 70% nitric acid.[2]
-
Heat the resulting mixture for 5 hours at 85°C.[2]
-
After cooling the reaction mass to 25°C, add concentrated ammonium hydroxide until the pH reaches 2.
-
Cool the resulting solution at 0°C for 3 hours to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain thiazole-4-carboxylic acid. The reported yield is 71%.[2]
This method is suitable when the corresponding ester is available.
Procedure:
-
In a 100 mL three-necked flask, add methyl thiazole-4-carboxylate (0.014 mol) and 10% sodium hydroxide aqueous solution (16 mL).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and acidify to pH 3 with 6 mol/L HCl solution until a solid precipitates.
-
Filter the solid, wash with a small amount of water, and dry to obtain thiazole-4-carboxylic acid. A yield of 89.4% has been reported for this procedure.
This method is useful for preparing the 5-substituted isomer.
Procedure:
-
Dissolve 5-bromothiazole in an appropriate anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium.
-
After stirring at low temperature, bubble carbon dioxide gas through the reaction mixture or add solid dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform an acidic workup to isolate thiazole-5-carboxylic acid.
Synthetic Pathways Overview
The following diagram illustrates the relationship between different starting materials and the resulting thiazole carboxylic acid isomers.
Caption: Synthetic routes to thiazole carboxylic acids.
References
A Comparative Guide to Thiazole and Thiadiazole Derivatives in Drug Discovery
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thiazole and 1,3,4-thiadiazole derivatives, two prominent heterocyclic scaffolds in medicinal chemistry. By presenting key structural differences, comparative biological activity data, and detailed experimental protocols, this document serves as a resource for designing and developing new therapeutic agents.
Structural and Physicochemical Comparison
Thiazole and 1,3,4-thiadiazole are five-membered aromatic rings containing both sulfur and nitrogen. Their primary structural difference lies in the arrangement and number of heteroatoms, which significantly influences their physicochemical properties and, consequently, their biological activities.
Thiazole contains one sulfur and one nitrogen atom at positions 1 and 3, respectively. 1,3,4-Thiadiazole contains one sulfur and two nitrogen atoms at positions 1, 3, and 4. This additional nitrogen atom in the thiadiazole ring makes it a weaker base but enhances its aromaticity and lipophilicity. These properties can affect the molecule's ability to cross biological membranes and interact with target proteins. The 1,3,4-thiadiazole core is often considered a bioisostere of the thiazole ring.
Figure 1: Core structures of Thiazole and 1,3,4-Thiadiazole.
Comparative Biological Performance
The following sections present quantitative data comparing the anticancer, anti-inflammatory, and antimicrobial activities of derivatives from both classes.
Anticancer Activity
Both thiazole and thiadiazole derivatives have demonstrated significant potential as anticancer agents. Studies show that their efficacy is highly dependent on the specific substitutions on the heterocyclic core and the cancer cell line being tested.
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ Value | Reference |
| Thiazole | Thiazolidin-4-one (5d) | MCF-7 (Breast) | 7.22 µg/mL | [1] |
| Thiazolidin-4-one (5d) | HepG2 (Liver) | 8.80 µg/mL | [1] | |
| Thiazole Derivative (4i) | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | [2] | |
| Thiadiazole | ST10 Derivative | MCF-7 (Breast) | 49.6 µM | [3] |
| ST10 Derivative | MDA-MB-231 (Breast) | 53.4 µM | [3] | |
| Disulfide Derivative (84) | A549 (Lung) | 2.12 µM | [4] | |
| Indole Hybrid (55) | MCF-7 (Breast) | 1.01 µM | [4] |
Note: Direct comparison is challenging due to variations in derivatives and units (µg/mL vs. µM). However, the data indicates that potent anticancer agents can be developed from both scaffolds.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity. Both thiazole and thiadiazole derivatives have shown the ability to reduce inflammation in this model, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6]
Table 2: Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound Class | Derivative Example | % Inhibition of Edema | Time Post-Carrageenan | Reference |
| Thiazole | Nitro-substituted Phenyl Thiazole | ~44% | 3 hours | [7] |
| Thiadiazole | Imidazo[2,1-b][8][9][10]thiadiazole (5c) | 27.53% | 4 hours | [11] |
| Triazolo-thiadiazole (3c) | >50% (approx.) | 3 hours | [12] |
Note: While both classes show activity, specific derivatives of thiadiazole appear to exhibit very potent anti-inflammatory effects in the cited studies.
Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC Values)
| Compound Class | Derivative Example | Microorganism | MIC Value | Reference |
| Thiazole | 2-phenylacetamido-thiazole (16) | S. aureus | 1.56 - 6.25 µg/mL | [13] |
| 4-(4-bromophenyl)-thiazol-2-amine (43a) | S. aureus / E. coli | 16.1 µM | [14] | |
| Thiadiazole | 1,3,4-thiadiazole (16a, 16h, 16i) | S. aureus | 0.78 - 3.125 µg/mL | [15] |
| Pyrrolamide-thiadiazole (17) | S. aureus | 0.125 µg/mL | [15] | |
| Benzo[d]imidazole-thiadiazole (8j) | P. aeruginosa | 12.5 µg/mL | [15] | |
| 1,3,4-Thiadiazole (9b) | G. candidum | 0.08 µg/mL | [16] |
Note: The data suggests that highly potent antimicrobial agents, particularly against Gram-positive bacteria and fungi, have been developed from the 1,3,4-thiadiazole scaffold.
Experimental Protocols and Visualizations
Reproducibility is critical in scientific research. This section provides detailed methodologies for the key assays mentioned and visual workflows created using Graphviz.
Detailed Methodologies
Protocol 1: MTT Assay for Anticancer Activity [9][17][18][19][20] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., 1,000-100,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (thiazole or thiadiazole derivatives) and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Remove the treatment medium and add 10-50 µL of MTT solution (typically 5 mg/mL in serum-free medium or PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculation: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Protocol 2: Carrageenan-Induced Paw Edema Assay [8][10][21][22][23] This in vivo assay evaluates the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague Dawley) and allow them to acclimatize to laboratory conditions.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound (thiazole or thiadiazole derivative) or a standard drug (e.g., Indomethacin) to the animals, typically via intraperitoneal or oral routes.
-
Inflammation Induction: After a set time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated group with the control (carrageenan only) group.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [24][25][26][27][28] This in vitro assay determines the lowest concentration of an antimicrobial agent that inhibits microbial growth.
-
Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) to a concentration of approximately 5x10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a defined volume of the bacterial suspension to each well of the plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Visualized Workflows
References
- 1. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,4-Triazole-conjugated 1,3,4-thiadiazole hybrid scaffolds: A potent ameliorant of carrageenan-induced inflammation by lessening proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. inotiv.com [inotiv.com]
- 9. benchchem.com [benchchem.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. atcc.org [atcc.org]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. protocols.io [protocols.io]
A Comparative Guide to the Biological Evaluation of Novel Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of novel thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented is compiled from recent studies, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, comparing the efficacy of novel thiazole derivatives against established drugs and other compounds.
Anticancer Activity
The cytotoxic effects of novel thiazole derivatives have been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| 3b | NCI-60 Panel (Mean) | Not specified (High GI%) | Alpelisib (for PI3Kα) | Similar to 3b | [1] |
| 3e | NCI-60 Panel (Mean) | Not specified (High GI%) | Dactolisib (for mTOR) | Stronger than 3b | [1] |
| 11c | HepG-2 | ~4 µg/mL | Doxorubicin | Not specified | [2] |
| 6g | HepG-2 | ~7 µg/mL | Doxorubicin | Not specified | [2] |
| 11c | MCF-7 | ~3 µg/mL | Doxorubicin | Not specified | [2] |
| 6g | MCF-7 | ~4 µg/mL | Doxorubicin | Not specified | [2] |
| 5b | MCF-7 | 0.48 ± 0.03 | Colchicine | 0.03 ± 0.00 | [3] |
| 5b | A549 | 0.97 ± 0.13 | Colchicine | 0.04 ± 0.01 | [3] |
Note: GI% refers to the percentage of growth inhibition.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Source |
| 54 | C. albicans | 200 | Clotrimazole | 25 | [4] |
| 59 | C. albicans | 3.9-62.5 | Fluconazole | 250 | [4] |
| 13 | MRSA | 50-75 | Ofloxacin | 10 | [5] |
| 14 | E. coli | 50-75 | Ofloxacin | 10 | [5] |
| 3 | S. aureus | 230-700 | Ampicillin | Not specified | [6] |
| 9 | Fungal strains | 60-230 | Not specified | Not specified | [6] |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives are often evaluated using in vivo models, such as the carrageenan-induced paw edema test in rats. The percentage of edema inhibition is a measure of anti-inflammatory activity.
| Compound ID | Assay | Inhibition (%) | Reference Drug | Reference Drug Inhibition (%) | Source |
| 3c | Carrageenan-induced paw edema | 44 | Indomethacin | Not specified | [7] |
| 3d | Carrageenan-induced paw edema | 41 | Indomethacin | Not specified | [7] |
| CX-32 | PGE2 production in RAW 264.7 cells | Significant reduction | NS 398 | Comparable to CX-32 | [8] |
| CX-35 | PGE2 production in RAW 264.7 cells | Significant reduction | NS 398 | Comparable to CX-35 | [8] |
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for the biological evaluation of novel thiazole derivatives.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by thiazole derivatives.
Caption: Inflammatory pathway involving iNOS and COX-2 and its inhibition.
Caption: General workflow for the biological evaluation of thiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are detailed protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9][10][11]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 28 µL of MTT solution (2 mg/mL) to each well.[10]
-
Incubation with MTT: Incubate the plates for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10][11]
-
Solubilization of Formazan: Carefully remove the MTT solution. Add 130-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiazole derivatives (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive controls)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies and suspend them in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]
-
Preparation of Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the thiazole derivatives in the broth medium. Typically, 100 µL of broth is added to all wells, and then 100 µL of the compound stock solution is added to the first well and serially diluted across the plate.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a 1:2 dilution of the compound and the inoculum.[13] Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density with a plate reader.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological substances.[1][2][6]
Materials:
-
Wistar rats (or other suitable strain)
-
1% Carrageenan solution in saline
-
Thiazole derivatives
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Compound Administration: Administer the thiazole derivatives and the reference drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives the vehicle.[6]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2][6]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
References
- 1. inotiv.com [inotiv.com]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. protocols.io [protocols.io]
A Comparative Analysis of the Biological Activities of 2- and 4-Pyridyl Thiazole Derivatives
An Objective Guide for Researchers in Drug Discovery and Development
The strategic incorporation of pyridyl and thiazole moieties has led to the development of a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The positional isomerism of the pyridyl group, specifically at the 2- and 4-positions of the thiazole ring, can significantly influence the pharmacological profile of these derivatives. This guide provides a comparative overview of the biological activities of 2- and 4-pyridyl thiazole derivatives, supported by quantitative data from experimental studies, detailed methodologies, and visual representations of relevant biological pathways.
Quantitative Comparison of Biological Activities
The biological evaluation of 2- and 4-pyridyl thiazole derivatives has revealed varying potencies across different therapeutic areas, including oncology and infectious diseases. The following table summarizes key quantitative data from comparative studies.
| Biological Activity | Compound Class | Test Model | Measurement | Value | Reference |
| Anticancer | 4-Phenyl-2-(pyridyl methylene)hydrazinyl)thiazoles | A549 (Lung Cancer Cell Line) | IC50 | Generally similar for 2- and 4-pyridyl derivatives | [1] |
| Anticancer | Pyridine-Thiazole Hybrids | MCF-7 (Breast Cancer) | IC50 | 5.36 µM (Compound 7) | [2] |
| Anticancer | Pyridine-Thiazole Hybrids | HepG2 (Liver Cancer) | IC50 | 6.78 µM (Compound 7) | [2] |
| Anticancer | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3) | HL-60 (Leukemia) | IC50 | 0.57 µM | [3][4] |
| Antimicrobial | Pyridyl-thiazole derivatives | General Bacteria & Fungi | Activity | 4-pyridyl derivatives showed better activity | [5] |
| Antimycobacterial | 2-Amino-4-(2-pyridyl)thiazole derivatives | Mycobacterium tuberculosis H37Rv | Activity | Optimal with 2-pyridyl at position 4 | [6][7] |
| Cholinesterase Inhibition | 1,3-Thiazole-piperazine derivatives | Acetylcholinesterase | IC50 | 0.051 ± 0.002 μM (R = 2-pyridyl) |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are detailed protocols for key experiments.
1. In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., L929) were used.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the synthesized pyridyl thiazole derivatives and a standard drug (e.g., Cisplatin, 5-Fluorouracil) for 48 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of viability versus the compound concentration.
2. Antimicrobial Activity Assay (Broth Microdilution Method)
-
Microorganisms: A panel of Gram-positive bacteria, Gram-negative bacteria, and fungal strains were used.
-
Procedure:
-
The test compounds were dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.
-
A standardized inoculum of each microorganism was added to the wells.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is fundamental in drug development. Pyridyl thiazole derivatives have been shown to interact with various cellular signaling pathways.
Caption: Proposed mechanism of anticancer activity for pyridyl thiazole derivatives.
Caption: General workflow for the development of pyridyl thiazole derivatives.
Comparative Discussion
The accumulated evidence suggests that the positioning of the nitrogen atom in the pyridyl ring is a critical determinant of biological activity.
-
Anticancer Activity: Studies on lung cancer cell lines have indicated that 2- and 4-pyridyl thiazole derivatives can exhibit comparable cytotoxic activity.[1] However, specific substitutions on the thiazole and pyridyl rings can lead to significant variations in potency. For instance, certain 2-pyridylamino thiazole derivatives have shown exceptionally high antiproliferative activity against leukemia cells.[3][4] The proposed mechanisms of action often involve the inhibition of protein kinases or the induction of genetic instability in tumor cells.[3][4]
-
Antimicrobial Activity: A comparative study has suggested that 4-pyridyl thiazole derivatives may possess superior antibacterial and antifungal properties compared to their 2-pyridyl counterparts.[5] This difference is hypothesized to be due to reduced steric hindrance in the 4-pyridyl isomers, allowing for better interaction with microbial targets.[5] Conversely, in the context of antimycobacterial activity, derivatives with a 2-pyridyl ring at the 4-position of the thiazole have demonstrated optimal efficacy against Mycobacterium tuberculosis.[6][7]
-
Other Activities: The versatility of the pyridyl thiazole scaffold is further highlighted by its potential in other therapeutic areas. For example, 2-pyridyl substituted 1,3-thiazole-piperazine derivatives have been identified as potent acetylcholinesterase inhibitors, suggesting their potential for the treatment of Alzheimer's disease.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of N-pyrimidyl/pyridyl-2-thiazolamine Analogues: A Guide to Structure-Activity Relationships
This guide provides a detailed comparison of N-pyrimidyl/pyridyl-2-thiazolamine analogues, focusing on their structure-activity relationships (SAR) as positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (M3 mAChR). The information presented is intended for researchers, scientists, and professionals in the field of drug development.
The N-pyrimidyl/pyridyl-2-thiazolamine scaffold has been identified as a promising new framework in the quest for novel M3 mAChR PAMs. These compounds are of significant interest due to the essential role the M3 mAChR plays in mediating the actions of acetylcholine in both the peripheral and central nervous systems. The development of subtype-selective PAMs is a key objective, as they may offer a more nuanced therapeutic approach compared to conventional agonists. This guide will delve into the key structural features that govern the activity of these analogues, supported by quantitative data and detailed experimental protocols. Additionally, this scaffold has been explored for its potential as kinase inhibitors, including Aurora kinase and KDR kinase, highlighting its versatility in drug discovery.
Core Structure-Activity Relationship Insights
A comprehensive study of a series of N-pyrimidyl/pyridyl-2-thiazolamine analogues has revealed that a unique intramolecular sulfur-nitrogen nonbonding interaction within the core moiety is crucial for their activity. This interaction is believed to stabilize a specific conformation that is essential for binding and allosteric modulation of the M3 mAChR. The SAR exploration around this core led to the discovery of highly potent and selective compounds.
Comparative Data of N-pyrimidyl/pyridyl-2-thiazolamine Analogues
The following table summarizes the in vitro PAM activity of key N-pyrimidyl/pyridyl-2-thiazolamine analogues for the M3 mAChR. The data highlights how modifications to the pyrimidyl/pyridyl ring and the phenyl substituent impact potency and efficacy.
| Compound | R1 | R2 | R3 | Fold-shift (EC50) | % Max Response (ACh) |
| 3a | H | H | H | 2.8 | 100 |
| 3b | Me | H | H | 3.5 | 100 |
| 3c | OMe | H | H | 2.1 | 100 |
| 3d | F | H | H | 3.1 | 100 |
| 3e | H | H | Me | 4.2 | 100 |
| 3f | H | H | OMe | 3.8 | 100 |
| 3g | H | Me | H | 10.2 | 100 |
| 3h | H | OMe | H | 5.6 | 100 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the evaluation of the N-pyrimidyl/pyridyl-2-thiazolamine analogues.
In Vitro M3 mAChR PAM Assay
This assay was performed to determine the ability of the synthesized compounds to potentiate the response of the M3 muscarinic acetylcholine receptor to its natural ligand, acetylcholine (ACh).
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M3 mAChR were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 250 µg/mL G418.
-
Calcium Mobilization Assay:
-
Cells were seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
The cells were then loaded with Fluo-4 AM, a calcium-sensitive fluorescent dye, for 1 hour at 37 °C.
-
After washing, the test compounds were added to the wells at various concentrations and incubated for 15 minutes.
-
A sub-maximal concentration of acetylcholine (EC20) was then added, and the resulting increase in intracellular calcium was measured using a fluorescence plate reader.
-
-
Data Analysis: The fold-shift in the EC50 of acetylcholine was calculated in the presence of the test compounds. The maximum response was expressed as a percentage of the maximum response induced by acetylcholine alone.
Visualizing Key Relationships
The following diagrams illustrate the core chemical structure and the proposed mechanism of action for the N-pyrimidyl/pyridyl-2-thiazolamine analogues.
Safety Operating Guide
Proper Disposal of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic Acid: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid (CAS RN: 39091-01-5), a synthetic intermediate used in pharmaceutical synthesis.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This substance should be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be classified as hazardous waste.
-
Do not mix this waste stream with other incompatible chemical wastes. It is particularly important to keep it separate from strong oxidizing agents and acids to prevent any adverse reactions.
2. Waste Collection and Containerization:
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is kept tightly sealed when not in use to prevent the release of dust or vapors.
3. Labeling of Waste Containers:
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "39091-01-5"
-
An indication of the hazards (e.g., "Irritant," "Handle with Care")
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from general laboratory traffic.
5. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.[3]
III. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a clear and actionable framework for the safe and compliant disposal of this compound. By following these procedures, researchers and laboratory professionals can minimize risks and ensure environmental responsibility. Always consult your institution's specific safety protocols and a certified environmental management professional for guidance tailored to your location and circumstances.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
